Product packaging for Imoxiterol(Cat. No.:CAS No. 88578-07-8)

Imoxiterol

Cat. No.: B1671799
CAS No.: 88578-07-8
M. Wt: 355.4 g/mol
InChI Key: NKKPVWPMPWLEMY-UHFFFAOYSA-N
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Description

Imoxiterol, a long-acting beta 2-adrenoceptor agonist, is a potent and long acting bronchodilator that may have a prophylactic role in preventing bronchial hyperreactivity and in reducing plasma exudation into the lungs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25N3O3 B1671799 Imoxiterol CAS No. 88578-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-[4-(benzimidazol-1-yl)butan-2-ylamino]-1-hydroxyethyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-14(9-10-23-13-22-16-5-3-4-6-17(16)23)21-12-19(25)15-7-8-18(24)20(11-15)26-2/h3-8,11,13-14,19,21,24-25H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKPVWPMPWLEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1C=NC2=CC=CC=C21)NCC(C3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869008
Record name 4-(2-{[4-(1H-Benzimidazol-1-yl)butan-2-yl]amino}-1-hydroxyethyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88578-07-8
Record name Imoxiterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088578078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMOXITEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR4924C6G2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ruxolitinib

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Imoxiterol" did not yield any relevant results. This document has been prepared using Ruxolitinib as a substitute to demonstrate the requested format and content for an in-depth technical guide. Ruxolitinib is a well-characterized Janus kinase (JAK) inhibitor.

Executive Summary

Ruxolitinib is a potent and selective inhibitor of Janus-associated kinases (JAKs), specifically JAK1 and JAK2.[1][2][3] These non-receptor tyrosine kinases are pivotal in mediating the signaling of a multitude of cytokines and growth factors that are critical for hematopoiesis and immune function.[4] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a key pathogenic feature of myeloproliferative neoplasms (MPNs), including myelofibrosis and polycythemia vera.[1] Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby blocking the phosphorylation and activation of STAT proteins. This inhibition leads to a reduction in the proliferation of hematopoietic cells, a decrease in the production of pro-inflammatory cytokines, and a consequent amelioration of the clinical signs and symptoms associated with MPNs, such as splenomegaly and constitutional symptoms.

Core Mechanism of Action: JAK-STAT Pathway Inhibition

The primary mechanism of action of Ruxolitinib is the inhibition of the JAK-STAT signaling pathway.

2.1. The JAK-STAT Signaling Cascade:

Under normal physiological conditions, the binding of cytokines (e.g., erythropoietin, thrombopoietin, and various interleukins) to their cognate receptors on the cell surface leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the cytokine receptors. These phosphorylated tyrosines serve as docking sites for STAT proteins. Upon recruitment to the receptor complex, STATs are themselves phosphorylated by JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating gene transcription. This signaling cascade is essential for normal cell growth, differentiation, and immune responses.

2.2. Ruxolitinib's Point of Intervention:

Ruxolitinib is a small molecule inhibitor that competitively binds to the ATP-binding pocket of the kinase domain of JAK1 and JAK2. This binding prevents the phosphorylation of JAKs themselves and their subsequent phosphorylation of STAT proteins. The inhibition of STAT phosphorylation is a key pharmacodynamic marker of Ruxolitinib activity. By blocking this critical step, Ruxolitinib effectively abrogates the downstream signaling cascade, leading to a reduction in the transcription of genes involved in cell proliferation and inflammation.

Signaling Pathway of Ruxolitinib's Inhibition of JAK-STAT

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK2 Receptor->JAK Activates pJAK pJAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Gene_Expression Gene Transcription (Proliferation, Inflammation) pSTAT_dimer->Gene_Expression Translocates & Activates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits ATP Binding

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Pharmacodynamics and Pharmacokinetics

3.1. Pharmacodynamics:

The pharmacodynamic effects of Ruxolitinib are directly linked to its mechanism of action. Inhibition of STAT3 phosphorylation is utilized as a biomarker for JAK activity. Following oral administration, Ruxolitinib leads to a dose-dependent inhibition of cytokine-induced STAT3 phosphorylation. This effect is observed within hours of dosing and is reversible, with levels returning to near baseline as the drug is cleared. The clinical pharmacodynamic effects include a reduction in splenomegaly and an improvement in myelofibrosis-related symptoms.

3.2. Pharmacokinetics:

Ruxolitinib is characterized by rapid oral absorption and a relatively short half-life. The key pharmacokinetic parameters are summarized in the table below.

ParameterValueSource
Bioavailability >95%
Time to Peak Plasma Concentration (Tmax) 1-2 hours
Elimination Half-Life ~3 hours (parent drug)
~5.8 hours (metabolites)
Plasma Protein Binding ~97% (mainly to albumin)
Metabolism Primarily hepatic via CYP3A4 and CYP2C9
Excretion ~74% in urine, ~22% in feces (as metabolites)

Clinical Efficacy Data

The clinical efficacy of Ruxolitinib has been demonstrated in several key clinical trials, most notably the COMFORT-I and COMFORT-II studies in patients with myelofibrosis.

EndpointRuxolitinibPlacebop-valueSource
≥35% Reduction in Spleen Volume at Week 24 (COMFORT-I) 41.9%0.7%<0.001
≥50% Improvement in Total Symptom Score at Week 24 (COMFORT-I) 45.9%5.3%<0.001
Overall Survival Hazard Ratio (COMFORT-I) 0.50-0.04

Experimental Protocols

5.1. In Vitro Kinase Assay for JAK Inhibition:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Ruxolitinib against JAK1 and JAK2.

  • Methodology:

    • Recombinant human JAK1 and JAK2 enzymes are incubated with a peptide substrate and ATP in a reaction buffer.

    • Serial dilutions of Ruxolitinib are added to the reaction mixture.

    • The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures the amount of ATP remaining or a fluorescence-based assay that detects the phosphorylated peptide.

    • The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

5.2. Cell-Based Phospho-STAT (pSTAT) Assay:

  • Objective: To assess the inhibitory activity of Ruxolitinib on JAK signaling in a cellular context.

  • Methodology:

    • A cytokine-dependent cell line (e.g., HEL cells) is cultured in the presence of varying concentrations of Ruxolitinib for a defined pre-incubation period.

    • The cells are then stimulated with a cytokine (e.g., IL-6 or IFN-γ) to activate the JAK-STAT pathway.

    • Following stimulation, the cells are fixed and permeabilized.

    • The cells are then stained with a fluorochrome-conjugated antibody specific for the phosphorylated form of a STAT protein (e.g., pSTAT3).

    • The level of pSTAT is quantified using flow cytometry.

    • The concentration of Ruxolitinib that results in a 50% reduction in the pSTAT signal is determined.

Experimental Workflow for Assessing Ruxolitinib Activity

cluster_invitro In Vitro Kinase Assay cluster_cellbased Cell-Based pSTAT Assay Kinase_Assay Incubate JAK1/JAK2 with Substrate, ATP, and Ruxolitinib Quantify_Phosphorylation Quantify Substrate Phosphorylation Kinase_Assay->Quantify_Phosphorylation Calculate_IC50 Calculate IC50 Quantify_Phosphorylation->Calculate_IC50 Cell_Culture Culture Cytokine-Dependent Cells Treat_Cells Treat Cells with Ruxolitinib Cell_Culture->Treat_Cells Stimulate_Cells Stimulate with Cytokine Treat_Cells->Stimulate_Cells Fix_Perm_Stain Fix, Permeabilize, and Stain for pSTAT Stimulate_Cells->Fix_Perm_Stain Flow_Cytometry Analyze pSTAT Levels by Flow Cytometry Fix_Perm_Stain->Flow_Cytometry

Caption: Workflow for in vitro and cell-based assessment of Ruxolitinib.

Conclusion

Ruxolitinib's mechanism of action as a potent inhibitor of JAK1 and JAK2 is well-established. By targeting the dysregulated JAK-STAT signaling pathway central to the pathophysiology of myeloproliferative neoplasms, Ruxolitinib provides significant clinical benefits. Its favorable pharmacokinetic profile and demonstrated efficacy in reducing splenomegaly and symptom burden have made it a cornerstone of therapy for eligible patients. Further research into combination therapies and mechanisms of resistance will continue to refine its clinical application.

References

Imoxiterol: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imoxiterol is a potent and selective β-adrenergic agonist. This document provides a comprehensive technical overview of its chemical structure, mechanism of action, and key pharmacological data. While specific preclinical and clinical data for this compound remains limited in publicly accessible literature, this guide synthesizes available information and provides context through related compounds and established methodologies in the field of β-adrenergic receptor pharmacology.

Chemical Structure and Properties

This compound is chemically designated as 4-[2-[4-(benzimidazol-1-yl)butan-2-ylamino]-1-hydroxyethyl]-2-methoxyphenol. Its molecular structure combines a substituted phenol group, common in many adrenergic agonists, with a benzimidazole moiety.

PropertyValue
IUPAC Name 4-[2-[4-(benzimidazol-1-yl)butan-2-ylamino]-1-hydroxyethyl]-2-methoxyphenol
Molecular Formula C₂₀H₂₅N₃O₃
Molecular Weight 355.43 g/mol
CAS Number 88578-07-8
SMILES CC(CCN1C=NC2=CC=CC=C21)NCC(C3=CC(=C(C=C3)O)OC)O

Synthesis

Mechanism of Action and Signaling Pathway

This compound functions as a β-adrenergic agonist. β-adrenergic receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating various physiological processes, including cardiac function, bronchodilation, and metabolism. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated Gs protein.

The canonical signaling pathway initiated by β-adrenergic receptor activation is as follows:

  • G-Protein Activation: The activated Gs protein releases its α-subunit (Gαs), which is bound to GTP.

  • Adenylyl Cyclase Activation: Gαs-GTP activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

  • Downstream Phosphorylation: PKA then phosphorylates various downstream target proteins, leading to the specific cellular response. For instance, in smooth muscle cells, this can lead to relaxation and bronchodilation.

It is also recognized that β-adrenergic receptors can signal through alternative, Gs-independent pathways, which may involve β-arrestin and the activation of mitogen-activated protein kinase (MAPK) cascades. The specific signaling bias of this compound towards these different pathways has not been publicly documented.

Imoxiterol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound beta_AR β-Adrenergic Receptor This compound->beta_AR Binds to Gs_protein Gs Protein beta_AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response Leads to

Figure 1. Canonical β-Adrenergic Signaling Pathway Activated by this compound.

Quantitative Pharmacological Data

Specific quantitative data for this compound, such as binding affinity (Ki), potency (EC50) in functional assays, and in vivo pharmacokinetic parameters (e.g., half-life, clearance, bioavailability), are not widely available in published literature. For context, other β2-adrenergic agonists like salbutamol and isoproterenol have reported EC50 values in the nanomolar range for stimulating androgen production in cultured mouse testicular interstitial cells, with isoproterenol at approximately 1 nM and salbutamol at 9 nM.[1] The binding affinity of various β-adrenergic agonists can be determined through competitive radioligand binding assays, with Ki values providing a measure of the ligand's affinity for the receptor.[2]

ParameterTypical Range for β-agonistsMethod of Determination
Binding Affinity (Ki) nM to µMRadioligand Binding Assay
Functional Potency (EC50) nM to µMcAMP Accumulation Assay, Reporter Gene Assay
In Vivo Half-life (t½) Varies (minutes to hours)Pharmacokinetic studies in animal models
Clearance (CL) VariesPharmacokinetic studies in animal models
Bioavailability (F%) VariesPharmacokinetic studies in animal models

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of a test compound like this compound for β-adrenergic receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific β-adrenergic receptor subtype.

Materials:

  • Cell membranes expressing the target β-adrenergic receptor.

  • Radioligand (e.g., [³H]-CGP12177, a non-selective β-antagonist).

  • Test compound (this compound).

  • Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like propranolol).

  • Assay buffer (e.g., Tris-HCl with MgCl₂).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the β-adrenergic receptor of interest.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Competition: Add increasing concentrations of the test compound (this compound) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of non-labeled antagonist).

  • Incubation: Add the cell membrane preparation to each well and incubate at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Cell Membranes Incubation Incubate Membranes with Radioligand and Test Compound Membranes->Incubation Reagents Prepare Radioligand, Test Compound, and Controls Reagents->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Calculation Calculate Specific Binding Counting->Calculation Curve_Fitting Fit Dose-Response Curve (IC50) Calculation->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Figure 2. Workflow for a Radioligand Binding Assay.

Conclusion

This compound is a β-adrenergic agonist with a distinct chemical structure. While detailed public data on its pharmacology is scarce, its mechanism of action is expected to follow the well-established β-adrenergic signaling pathway. Further preclinical and clinical studies are necessary to fully characterize its binding affinity, functional potency, selectivity, and pharmacokinetic profile to ascertain its therapeutic potential. The methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and related compounds.

References

Imoxiterol: An Obscure Beta-Adrenergic Agonist with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Imoxiterol , also identified by the code RP 58802B , is a chemical compound historically investigated for the treatment of asthma. Despite its identification as a beta-adrenergic agonist, a class of drugs well-established for their bronchodilatory effects, a comprehensive search of publicly accessible scientific literature, clinical trial databases, and patent records reveals a significant lack of detailed information regarding its discovery, development, and specific pharmacological profile.

Presumed Mechanism of Action

Based on its classification as a beta-adrenergic agonist, this compound is presumed to exert its therapeutic effect by selectively binding to and activating β2-adrenergic receptors. These receptors are predominantly located on the smooth muscle cells of the airways.

Signaling Pathway of β2-Adrenergic Receptor Agonists

G This compound This compound (β2-Agonist) Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits Relaxation Bronchodilation (Smooth Muscle Relaxation) MLCK->Relaxation Leads to

Figure 1: Presumed signaling cascade of this compound.

Activation of the β2-adrenergic receptor by an agonist like this compound is expected to trigger a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). This, in turn, activates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular targets, ultimately resulting in a decrease in intracellular calcium levels and the inhibition of myosin light-chain kinase. This cascade of events prevents the contraction of airway smooth muscle, leading to bronchodilation and relief from asthma symptoms.

Data Presentation

A thorough review of scientific databases has yielded no specific quantitative data for this compound. Therefore, the following tables, which would typically summarize such information, remain empty.

Table 1: Receptor Binding Affinity of this compound

Receptor Ligand Ki (nM) Assay Conditions Reference
β2-Adrenergic This compound Data not available Data not available -

| β1-Adrenergic | this compound | Data not available | Data not available | - |

Table 2: In Vitro Functional Activity of this compound

Assay Cell Line EC50 / IC50 (nM) Parameter Measured Reference
cAMP Stimulation Data not available Data not available cAMP accumulation -

| Bronchial Tissue Relaxation | Data not available | Data not available | Muscle contraction | - |

Table 3: Pharmacokinetic Properties of this compound

Parameter Value Species Route of Administration Reference
Bioavailability (%) Data not available Data not available Data not available -
Tmax (h) Data not available Data not available Data not available -
Cmax (ng/mL) Data not available Data not available Data not available -
Half-life (t1/2) (h) Data not available Data not available Data not available -
Volume of Distribution (L/kg) Data not available Data not available Data not available -

| Clearance (mL/min/kg) | Data not available | Data not available | Data not available | - |

Experimental Protocols

Without access to primary research articles or patents detailing the study of this compound, it is not possible to provide the specific experimental protocols used for its characterization. However, based on standard methodologies for evaluating β2-adrenergic agonists, the following outlines the general principles of key experiments that would have been necessary.

Workflow for Characterization of a Novel β2-Agonist

G cluster_0 In Vitro Evaluation cluster_1 In Vivo & Preclinical Studies cluster_2 Clinical Development A Synthesis & Purification B Radioligand Binding Assay A->B C cAMP Accumulation Assay B->C D Ex Vivo Tissue Studies (e.g., tracheal ring relaxation) C->D E Animal Models of Asthma (e.g., bronchoconstriction challenge) D->E F Pharmacokinetic Studies (ADME) E->F G Toxicology & Safety Pharmacology F->G H Phase I Clinical Trials (Safety & PK in humans) G->H I Phase II/III Clinical Trials (Efficacy & Safety in patients) H->I

Figure 2: A generalized workflow for drug discovery.

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.

  • General Protocol:

    • Prepare cell membranes from a cell line recombinantly expressing either human β1- or β2-adrenergic receptors.

    • Incubate the membranes with a known concentration of a radiolabeled antagonist (e.g., [3H]CGP-12177 or [125I]iodocyanopindolol).

    • Add varying concentrations of unlabeled this compound to compete with the radioligand for receptor binding.

    • After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • Analyze the data using non-linear regression to determine the IC50 (concentration of this compound that inhibits 50% of radioligand binding), which is then used to calculate the Ki value.

2. cAMP Accumulation Assay

  • Objective: To measure the functional potency (EC50) of this compound in stimulating the production of the second messenger cAMP.

  • General Protocol:

    • Culture a suitable cell line (e.g., CHO or HEK293 cells) expressing the β2-adrenergic receptor.

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.

    • Stimulate the cells with increasing concentrations of this compound for a defined period.

    • Lyse the cells to release intracellular cAMP.

    • Quantify the amount of cAMP produced using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

    • Plot the concentration-response curve to determine the EC50 value.

Conclusion

The available information on this compound (RP 58802B) is insufficient to construct a detailed technical guide. It is plausible that this compound was an early-stage drug candidate that did not advance significantly through clinical development, or that the data remains proprietary and unpublished. While its identity as a β-adrenergic agonist developed by Rhône-Poulenc for asthma is noted, the absence of specific data on its discovery, synthesis, quantitative pharmacology, and clinical evaluation relegates it to a historical footnote in pharmaceutical research rather than a well-documented therapeutic agent. Researchers interested in the history of asthma drug development may find its existence noteworthy, but those seeking detailed scientific data will likely be met with a lack of available information.

Imoxiterol: A Comprehensive Technical Guide on Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imoxiterol is a β-adrenergic agonist with potential therapeutic applications. A thorough understanding of its physicochemical properties is fundamental for researchers and professionals involved in drug development, from formulation and delivery to understanding its mechanism of action and ensuring quality control. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its signaling pathway.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data has been compiled from various chemical databases and supplier information. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

PropertyValueSource
Molecular Formula C20H25N3O3PubChem[1]
Molecular Weight 355.43 g/mol ChemicalBook[2]
IUPAC Name 4-[2-[[4-(1H-Benzimidazol-1-yl)butan-2-yl]amino]-1-hydroxyethyl]-2-methoxyphenolN/A
Synonyms RP 58802B, RP-58802ChemicalBook[2][3]
CAS Number 88578-07-8ChemicalBook[2]
Physical State Solid, Light brown to brownChemicalBook
Boiling Point 590.3±60.0 °C (Predicted)ChemicalBook
Density 1.23±0.1 g/cm3 (Predicted)ChemicalBook
Solubility Soluble in DMSOChemicalBook
pKa 10.02±0.31 (Predicted)ChemicalBook

Mechanism of Action and Signaling Pathway

This compound functions as a β-adrenergic agonist. Beta-adrenergic receptors are a class of G protein-coupled receptors that are activated by catecholamines like adrenaline. The binding of an agonist such as this compound to a β-adrenergic receptor initiates a signaling cascade within the cell.

This typically involves the activation of a stimulatory G protein (Gs), which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger. Elevated levels of cAMP lead to the activation of protein kinase A (PKA), which then phosphorylates various downstream target proteins, resulting in a cellular response.

Below is a diagram illustrating the generalized β-adrenergic signaling pathway initiated by an agonist like this compound.

G Generalized Beta-Adrenergic Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta-Adrenergic Receptor Beta-Adrenergic Receptor Gs Protein Gs Protein Beta-Adrenergic Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP ATP to This compound (Agonist) This compound (Agonist) This compound (Agonist)->Beta-Adrenergic Receptor Binds to PKA (inactive) PKA (inactive) cAMP->PKA (inactive) Activates PKA (active) PKA (active) PKA (inactive)->PKA (active) Downstream Proteins Downstream Proteins PKA (active)->Downstream Proteins Phosphorylates Cellular Response Cellular Response Downstream Proteins->Cellular Response

Caption: A diagram of the generalized beta-adrenergic signaling pathway.

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of a compound like this compound.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This method utilizes a capillary melting point apparatus.

Apparatus and Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of this compound (finely powdered)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the this compound sample is finely ground using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of packed solid is obtained.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Measurement:

    • For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.

    • A second, fresh sample is then heated slowly, at a rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the approximate melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. The melting range is reported as these two temperatures.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The shake-flask method is a common technique to determine equilibrium solubility.

Apparatus and Materials:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Solvents of interest (e.g., water, ethanol, DMSO)

  • This compound standard

Procedure:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vials are placed in a constant temperature shaker bath and agitated for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. The suspension is then centrifuged to further separate the solid and liquid phases.

  • Sample Analysis: A clear aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter. The filtrate is then appropriately diluted.

  • Quantification: The concentration of this compound in the diluted filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve prepared from known concentrations of this compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

Determination of pKa (Potentiometric Titration)

Principle: The pKa is the negative log of the acid dissociation constant (Ka). It is the pH at which a chemical species is 50% protonated and 50% deprotonated. Potentiometric titration involves measuring the pH of a solution as a titrant of known concentration is added.

Apparatus and Materials:

  • pH meter with a suitable electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • This compound sample

  • Solvent (e.g., water, or a co-solvent system if the compound has low aqueous solubility)

Procedure:

  • Sample Preparation: A known amount of this compound is dissolved in a known volume of the chosen solvent.

  • Titration Setup: The beaker containing the sample solution is placed on a magnetic stirrer, and the pH electrode is immersed in the solution. The burette is filled with the standardized titrant.

  • Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to stabilize, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added.

  • pKa Determination: The pKa is determined from the titration curve. For a monoprotic acid or base, the pKa is the pH at the half-equivalence point (the point where half of the analyte has been neutralized). For polyprotic substances, multiple inflection points may be observed, corresponding to different pKa values. The first derivative of the titration curve can be used to accurately locate the equivalence point(s).

The following workflow diagram illustrates the general process for determining the pKa of a substance using potentiometric titration.

G Experimental Workflow for pKa Determination A Dissolve known amount of this compound in solvent B Place solution on magnetic stirrer and insert pH electrode A->B C Titrate with standardized acid or base B->C D Record pH after each incremental addition of titrant C->D E Plot pH vs. Volume of titrant added D->E F Determine equivalence point(s) from the titration curve E->F G Calculate pKa from the half-equivalence point(s) F->G

Caption: A workflow diagram for pKa determination via potentiometric titration.

References

Imoxiterol: Unraveling the In Vitro and In Vivo Landscape

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available scientific literature reveals a notable absence of published in vitro and in vivo studies specifically investigating a compound identified as "imoxiterol." Extensive searches of prominent scientific databases and research publications did not yield any specific data, experimental protocols, or signaling pathway information related to this particular molecule.

This lack of publicly available information suggests that "this compound" may fall into one of several categories: a novel compound in the very early stages of discovery with research yet to be published, a proprietary code name for a drug in development where data remains confidential, or potentially a misnomer or alternative naming convention not yet recognized in the broader scientific community.

While a detailed technical guide on this compound cannot be constructed at this time due to the absence of specific data, this guide will outline the fundamental principles and methodologies typically employed in the in vitro and in vivo evaluation of a novel therapeutic agent. This framework provides researchers, scientists, and drug development professionals with a foundational understanding of the processes that would be applied to characterize a compound like this compound, should data become available.

The Standard Trajectory of Preclinical Evaluation: A Methodological Overview

The journey of a new chemical entity from the laboratory to potential clinical application is a rigorous and multi-faceted process. The initial preclinical assessment is broadly divided into in vitro and in vivo studies, each designed to answer critical questions about the compound's biological activity, safety, and potential efficacy.

In Vitro Studies: The Foundation of Mechanistic Understanding

In vitro experiments are conducted in a controlled environment outside of a living organism, typically using cell cultures or isolated proteins. These studies are fundamental for elucidating a compound's mechanism of action, potency, and potential for off-target effects.

Key In Vitro Assays:

  • Binding Assays: These experiments determine the affinity and specificity with which a compound binds to its molecular target (e.g., a receptor or enzyme). Techniques such as radioligand binding assays or surface plasmon resonance are commonly employed.

  • Enzyme Inhibition/Activation Assays: If the target is an enzyme, these assays measure the compound's ability to either inhibit or enhance its activity. Data is often presented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

  • Cell-Based Functional Assays: These assays assess the downstream cellular consequences of the compound's interaction with its target. This could involve measuring changes in second messenger levels (e.g., cAMP, calcium), gene expression, or protein phosphorylation.

  • Cytotoxicity Assays: It is crucial to determine if a compound is toxic to cells. Assays like the MTT or LDH assay are used to measure cell viability and proliferation in the presence of the compound.

  • Metabolic Stability Assays: Using liver microsomes or hepatocytes, these studies predict how a compound will be metabolized in the body, providing early insights into its potential half-life and the formation of active or toxic metabolites.

The following diagram illustrates a typical workflow for validating the in vitro activity of a novel compound.

cluster_0 Phase 1: Target Identification & Binding cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity & Early Safety A Compound Synthesis & Purification B Primary Binding Assay (e.g., Radioligand Displacement) A->B C Determine Binding Affinity (Kd) B->C D Cell-Based Functional Assay (e.g., Reporter Gene Assay) C->D Lead Compound Progression E Determine Potency (EC50/IC50) D->E F Selectivity Panel Screening (Against Related Targets) E->F G In Vitro Cytotoxicity Assay (e.g., MTT Assay) F->G

Caption: A generalized workflow for the in vitro characterization of a novel compound.

In Vivo Studies: Assessing Biological Effects in a Living System

Following promising in vitro results, in vivo studies are conducted in living organisms, typically animal models, to evaluate a compound's pharmacokinetics, pharmacodynamics, and overall safety profile in a complex biological system.

Key In Vivo Assessments:

  • Pharmacokinetic (PK) Studies: These studies, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), determine how the body processes the compound. Key parameters measured include bioavailability, plasma half-life (t½), volume of distribution (Vd), and clearance (CL).

  • Pharmacodynamic (PD) Studies: PD studies investigate the relationship between drug concentration and the observed pharmacological effect. This helps to establish a dose-response relationship and identify a therapeutically relevant dose range.

  • Efficacy Studies: These experiments are designed to test whether the compound has the desired therapeutic effect in an animal model of a specific disease. For example, a new anti-cancer agent would be tested for its ability to reduce tumor growth in mice.

  • Toxicology Studies: A critical component of in vivo testing, toxicology studies assess the potential for adverse effects. These can range from single-dose acute toxicity studies to longer-term chronic toxicity studies.

Should this compound be identified as an activator of a hypothetical "Signal Pathway X," the following diagram illustrates a potential cascade of events.

This compound This compound Receptor Target Receptor This compound->Receptor Binds & Activates KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Induces CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A hypothetical signaling cascade initiated by the binding of a compound to its target.

Data Presentation: The Importance of Structured Summaries

In any comprehensive technical guide, the clear and concise presentation of quantitative data is paramount. The following tables provide templates for how in vitro and in vivo data for a compound like this compound would be structured for easy comparison and interpretation.

Table 1: Summary of In Vitro Activity

Assay TypeTarget/Cell LineParameterValue
Binding AffinityTarget XKd (nM)Data
Enzyme InhibitionEnzyme YIC50 (µM)Data
Functional AssayCell Line ZEC50 (µM)Data
CytotoxicityHepatocyteCC50 (µM)Data

Table 2: Summary of In Vivo Pharmacokinetic Parameters

SpeciesRoute of Admin.Dose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)t½ (h)Bioavailability (%)
MouseIV1-DataDataData100
MousePO10DataDataDataDataData
RatIV1-DataDataData100
RatPO10DataDataDataDataData

Conclusion

While the current body of scientific literature does not provide specific in vitro or in vivo data for "this compound," the established principles and methodologies of preclinical drug development provide a clear roadmap for how such a compound would be evaluated. The systematic application of in vitro assays to understand mechanism and potency, followed by in vivo studies to assess pharmacokinetics, efficacy, and safety, is the cornerstone of modern therapeutic discovery. As research progresses, it is anticipated that data on novel compounds, potentially including this compound, will become available, allowing for a more detailed and specific technical analysis. Researchers are encouraged to monitor scientific publications and patent literature for the emergence of new information.

Imoxiterol: A Technical Whitepaper on Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on Imoxiterol and related compounds. Specific preclinical and clinical data for this compound is limited in the public domain. Therefore, representative examples and templates are provided to illustrate the type of data and protocols relevant to the development of a β-adrenergic agonist.

Executive Summary

This compound is identified as a β-adrenergic agonist, a class of compounds with significant therapeutic applications, primarily in the management of bronchoconstrictive respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The mechanism of action centers on the stimulation of β2-adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation. This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, its mechanism of action, representative experimental protocols for preclinical evaluation, and a generalized synthesis approach. Due to the scarcity of specific quantitative data for this compound, this paper presents data tables as templates that would be used to evaluate such a compound.

Core Mechanism of Action: β2-Adrenergic Receptor Agonism

This compound's primary therapeutic effect is derived from its activity as a β-adrenergic agonist, with a presumed selectivity for the β2-adrenergic receptor subtype. These receptors are predominantly located on the surface of bronchial smooth muscle cells.

Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist like this compound initiates a G-protein-coupled receptor (GPCR) signaling cascade. This pathway ultimately leads to the relaxation of airway smooth muscle.[1][2][3]

The key steps in this signaling pathway are as follows:

  • Receptor Binding: this compound binds to the β2-adrenergic receptor.

  • G-Protein Activation: This binding causes a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).

  • Phosphorylation of Target Proteins: PKA then phosphorylates various downstream target proteins in the smooth muscle cell.

  • Muscle Relaxation: This phosphorylation cascade results in a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase, leading to the relaxation of the bronchial smooth muscle and subsequent bronchodilation.

Diagram: β2-Adrenergic Receptor Signaling Pathway

G_protein_signaling This compound This compound Receptor β2-Adrenergic Receptor This compound->Receptor Binds to G_protein Gs Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Catalyzes Relaxation Smooth Muscle Relaxation Phosphorylation->Relaxation Leads to experimental_workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: Sensitization (OVA/Alum i.p.) Day14 Day 14: Booster (OVA/Alum i.p.) Day0->Day14 Day21_23 Days 21-23: Aerosolized OVA Challenge Day14->Day21_23 Treatment This compound or Vehicle (Inhalation, 30 min prior to challenge) Day24_AHR Day 24: Airway Hyperresponsiveness (Methacholine Challenge) Day21_23->Day24_AHR Treatment->Day21_23 Administered before each challenge Day25_BAL Day 25: Bronchoalveolar Lavage (BAL) (Cell Counts, Cytokines) Day24_AHR->Day25_BAL Day25_Histo Day 25: Lung Histology (Inflammation, Mucus) Day25_BAL->Day25_Histo synthesis_workflow Start Protected Aromatic Starting Material Step1 Step 1: Friedel-Crafts Acylation (Introduction of side chain precursor) Start->Step1 Intermediate1 Acylated Intermediate Step1->Intermediate1 Step2 Step 2: Bromination (Activation for amine addition) Intermediate1->Step2 Intermediate2 α-Bromo Ketone Step2->Intermediate2 Step3 Step 3: Amination (Reaction with a primary amine) Intermediate2->Step3 Intermediate3 Amino Ketone Intermediate Step3->Intermediate3 Step4 Step 4: Reduction of Ketone (e.g., with NaBH4) Intermediate3->Step4 Intermediate4 Amino Alcohol Intermediate Step4->Intermediate4 Step5 Step 5: Deprotection (Removal of protecting groups) Intermediate4->Step5 Final Final β-Adrenergic Agonist (e.g., this compound) Step5->Final

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

β2-adrenergic receptor agonists are a cornerstone in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Their therapeutic effect is primarily mediated by the relaxation of airway smooth muscle, leading to bronchodilation. The development of long-acting β2-agonists (LABAs) has been a significant advancement, providing sustained symptomatic relief. Imoxiterol, also known as RP 58802B, belongs to a class of β2-agonists that feature a benzimidazole scaffold, a heterocyclic aromatic organic compound formed by the fusion of benzene and imidazole. The benzimidazole moiety is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutically active compounds.[1][2][3] This guide will delve into the chemical nature of this compound and its analogues, the methods for their synthesis and evaluation, and the intricate signaling cascades they trigger upon receptor activation.

Chemical Structure and Properties of this compound

This compound is a chiral molecule with the systematic IUPAC name 4-[2-[4-(benzimidazol-1-yl)butan-2-ylamino]-1-hydroxyethyl]-2-methoxyphenol.[4] Its structure combines a catecholamine-like head, essential for interaction with the β2-adrenergic receptor, with a lipophilic benzimidazole-containing side chain.

Chemical Identifiers:

  • IUPAC Name: 4-[2-[4-(benzimidazol-1-yl)butan-2-ylamino]-1-hydroxyethyl]-2-methoxyphenol[4]

  • SMILES: CC(CCN1C=NC2=CC=CC=C21)NCC(C3=CC(=C(C=C3)O)OC)O

  • Other Names: RP 58802B, Imoxiterolum

This compound Related Compounds and Analogues

The development of analogues is a crucial aspect of drug discovery, aiming to optimize potency, selectivity, and pharmacokinetic properties. For this compound, structure-activity relationship (SAR) studies would logically explore modifications at several key positions:

  • The Benzimidazole Ring: Substitution on the benzene portion of the benzimidazole can modulate lipophilicity and introduce additional interactions with the receptor.

  • The Alkyl Chain: The length and substitution of the alkyl chain connecting the benzimidazole and the amine can influence binding affinity and duration of action.

  • The Chiral Center: The stereochemistry of the amino alcohol is critical for potent β2-agonist activity.

  • The Phenyl Ring: Modifications to the 4-hydroxy-3-methoxyphenyl group can affect receptor binding and selectivity.

While specific SAR data for a series of close this compound analogues is not extensively published, the broader class of benzimidazole derivatives has been widely studied. These studies provide a foundation for predicting the impact of structural modifications.

Synthesis of this compound and Analogues

The synthesis of this compound and its analogues involves the coupling of a chiral amino alcohol with a benzimidazole-containing fragment. A general synthetic approach is outlined below.

General Synthetic Scheme:

The synthesis of chiral amino alcohols containing a benzimidazole moiety is a key step. This can be achieved through various methods, including the reaction of a suitable epoxide with a benzimidazole-containing amine or the reductive amination of a ketone.

dot

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Benzimidazole Benzimidazole Alkylation N-Alkylation of Benzimidazole with a bifunctional linker Benzimidazole->Alkylation Chiral_Epoxide Chiral Epoxide (e.g., Styrene Oxide derivative) Coupling Nucleophilic ring-opening of epoxide Chiral_Epoxide->Coupling Alkylation->Coupling Intermediate Purification Purification (e.g., Chromatography) Coupling->Purification Imoxiterol_Analogue This compound or Analogue Purification->Imoxiterol_Analogue

Caption: General synthetic workflow for this compound analogues.

Biological Activity and Quantitative Data

This compound is a β2-adrenergic receptor agonist. Agonist binding to the receptor initiates a signaling cascade that results in bronchodilation. The potency and efficacy of β2-agonists are typically quantified by their binding affinity (Ki) and their functional potency (EC50) in cellular assays.

Table 1: Template for Quantitative Data of this compound and Analogues

Compoundβ2-AR Binding Affinity (Ki, nM)Functional Potency (EC50, nM) (cAMP accumulation)
This compound Data not availableData not available
Analogue 1Data not availableData not available
Analogue 2Data not availableData not available
Salbutamol (Reference)~100 - 400~5 - 20
Formoterol (Reference)~1 - 10~0.1 - 1
Salmeterol (Reference)~1 - 5~0.1 - 0.5

Experimental Protocols

Detailed experimental protocols are essential for the characterization of novel compounds. The following sections provide methodologies for key assays used to evaluate β2-adrenergic receptor agonists.

β2-Adrenergic Receptor Binding Assay

This assay determines the affinity of a compound for the β2-adrenergic receptor. It is a competitive binding assay using a radiolabeled antagonist.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the β2-adrenergic receptor.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used.

  • Radioligand: A radiolabeled β2-adrenergic receptor antagonist, such as [³H]-CGP 12177 or [¹²⁵I]-cyanopindolol, is used.

  • Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., this compound).

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

dot

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare reagents: - Cell membranes with β2-AR - Radioligand ([³H]-CGP 12177) - Test compound (this compound) - Assay buffer Start->Prepare_Reagents Incubate Incubate reagents Prepare_Reagents->Incubate Separate Separate bound and free radioligand (Filtration) Incubate->Separate Quantify Quantify radioactivity (Scintillation counting) Separate->Quantify Analyze Data analysis (IC50 and Ki determination) Quantify->Analyze End End Analyze->End

Caption: Workflow for a β2-adrenergic receptor binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), the primary second messenger of the β2-adrenergic receptor.

Protocol:

  • Cell Culture: Cells expressing the β2-adrenergic receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

  • Stimulation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then treated with varying concentrations of the test compound.

  • Incubation: The cells are incubated for a defined period to allow for cAMP accumulation.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a bioluminescent assay.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Signaling Pathways

Activation of the β2-adrenergic receptor by an agonist like this compound initiates a cascade of intracellular events. The canonical pathway involves the coupling of the receptor to a stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation.

However, β2-adrenergic receptor signaling is more complex and can also involve non-canonical pathways. For instance, the receptor can signal through β-arrestin-dependent pathways and can also lead to the activation of other kinases such as the Extracellular signal-Regulated Kinase (ERK).

dot

Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates ERK ERK Pathway Beta2AR->ERK May activate AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to ERK->Relaxation Contributes to

Caption: Simplified β2-adrenergic receptor signaling pathway.

Conclusion

This compound represents an interesting chemical scaffold for the design of novel β2-adrenergic receptor agonists. Its benzimidazole moiety offers numerous possibilities for synthetic modification to fine-tune its pharmacological profile. While specific quantitative data for this compound remains to be fully disclosed in the public domain, the experimental protocols and background information provided in this guide offer a solid framework for the synthesis and evaluation of this compound and its analogues. Further research into this class of compounds could lead to the development of new and improved therapies for respiratory diseases.

References

Methodological & Application

Application Notes and Protocols for Imoxiterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the dissolution and storage of Imoxiterol, a β2-adrenergic receptor agonist. Due to its poor water solubility, specific handling procedures are required to ensure its effective use in research and drug development applications. This document outlines recommended solvents, preparation of stock solutions, and storage conditions for both solid and dissolved forms of this compound. Additionally, a summary of its known signaling pathway is provided to aid in experimental design.

Chemical and Physical Properties

This compound is a light brown to brown solid compound. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 88578-07-8
Molecular Formula C₂₀H₂₅N₃O₃
Molecular Weight 355.43 g/mol
Appearance Light brown to brown solid
Solubility Soluble in DMSO and ethanol; Insoluble in water.[1]
Storage (Solid) -20°C[2]

Dissolution of this compound

This compound's insolubility in aqueous solutions necessitates the use of organic solvents to prepare stock solutions for experimental use. Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents.

Recommended Solvents and General Considerations
  • Dimethyl Sulfoxide (DMSO): The most common solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro studies.

  • Ethanol: A suitable alternative to DMSO, particularly for applications where DMSO may be cytotoxic or interfere with the experimental system.

Important Considerations:

  • The final concentration of the organic solvent in the experimental medium should be kept to a minimum, typically below 0.5% (v/v) for in vitro assays, to avoid solvent-induced cytotoxicity.

  • Always perform a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.

  • Due to the lack of specific public data on the maximum solubility of this compound, it is recommended to start with a small amount of the compound and gradually add the solvent to determine the saturation point for your desired stock concentration.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol provides a general method for preparing a 10 mM stock solution of this compound in DMSO. Researchers should adjust the volumes and concentrations as required for their specific experimental needs.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL of a 10 mM stock solution:

      • Mass (mg) = 0.010 mol/L x 0.001 L x 355.43 g/mol x 1000 mg/g = 3.55 mg

  • Weigh this compound:

    • Accurately weigh 3.55 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Dissolve the Compound:

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but the stability of this compound under these conditions should be considered. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage:

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Storage and Stability

Proper storage of this compound in both its solid and dissolved forms is crucial to maintain its chemical integrity and biological activity.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid (Powder) -20°C[2]Long-termProtect from light and moisture.
Stock Solution (in DMSO or Ethanol) -20°CShort to medium-termAliquot to avoid repeated freeze-thaw cycles.
Stock Solution (in DMSO or Ethanol) -80°CLong-termRecommended for extended storage to minimize degradation.

Stability Considerations:

  • There is limited publicly available data on the long-term stability of this compound in solution. It is best practice to prepare fresh stock solutions periodically.

  • Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Aliquoting the stock solution into single-use volumes is highly recommended.

  • Protect solutions from light, as many organic compounds are light-sensitive.

Experimental Workflow

The following diagram illustrates a typical workflow for the preparation and use of this compound in a research setting.

G cluster_prep Preparation of this compound Stock Solution cluster_storage Storage cluster_exp Experimental Use weigh Weigh this compound Powder add_solvent Add Sterile DMSO or Ethanol weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute in Assay Medium thaw->dilute treat Treat Cells/Administer dilute->treat

Caption: Experimental workflow for this compound.

Mechanism of Action: β2-Adrenergic Receptor Signaling Pathway

This compound functions as a β2-adrenergic receptor agonist. Upon binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), it initiates a signaling cascade that leads to various physiological responses, including bronchodilation. The canonical signaling pathway is depicted below.

G This compound This compound beta2ar β2-Adrenergic Receptor This compound->beta2ar Binds to g_protein Gs Protein Activation beta2ar->g_protein Activates adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase Stimulates atp_to_camp ATP -> cAMP adenylyl_cyclase->atp_to_camp Catalyzes pka Protein Kinase A (PKA) Activation atp_to_camp->pka Activates cellular_response Cellular Response (e.g., Smooth Muscle Relaxation) pka->cellular_response Leads to

Caption: this compound signaling pathway.

References

Application Notes and Protocols: Imoxiterol Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for illustrative purposes only. As of the date of this document, "Imoxiterol" is a hypothetical compound, and no specific data from actual studies is publicly available. The dosages, pharmacokinetic parameters, and protocols described below are representative examples based on general principles of preclinical drug development and should not be used for actual experimental design without validation.

Introduction

This compound is a novel synthetic immunomodulatory agent. Its mechanism of action is believed to be agonism of Toll-Like Receptor 7 (TLR7) and Toll-Like Receptor 8 (TLR8). Activation of these receptors on immune cells such as dendritic cells and macrophages initiates a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines, leading to the enhancement of the innate and adaptive immune responses. These application notes provide guidance on suggested starting dosages, pharmacokinetic profiles, and standardized protocols for preclinical animal studies involving this compound.

Quantitative Data Summary

Table 1: Suggested Starting Dosages for this compound in Animal Studies
Animal SpeciesRoute of AdministrationSingle Dose Toxicity (mg/kg)Repeated Dose Toxicity (28-day) (mg/kg/day)
Mouse (CD-1)Oral (gavage)5, 15, 501, 5, 15
Intravenous (bolus)1, 3, 100.5, 1.5, 5
Rat (Sprague-Dawley)Oral (gavage)10, 30, 1002, 10, 30
Intravenous (bolus)2, 6, 201, 3, 10
Dog (Beagle)Oral (capsule)5, 15, 451, 5, 15
Intravenous (infusion)1, 3, 90.5, 1.5, 4.5

Note: These are suggested dose ranges. Actual doses should be determined based on dose-range finding studies.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound
Animal SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)T½ (hr)Bioavailability (%)
Rat (Sprague-Dawley)Oral10850 ± 1501.5 ± 0.54200 ± 7004.2 ± 0.865
IV21200 ± 2000.16500 ± 9003.9 ± 0.7100
Dog (Beagle)Oral5600 ± 1202.0 ± 0.75500 ± 11006.5 ± 1.275
IV1950 ± 1800.17300 ± 13006.1 ± 1.1100

Signaling Pathway

Imoxiterol_Signaling_Pathway cluster_cell Immune Cell (e.g., Dendritic Cell) This compound This compound TLR7_8 TLR7/8 This compound->TLR7_8 Binds to MyD88 MyD88 TLR7_8->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB TRAF6->NFkB Activates IRF7 IRF7 TRAF6->IRF7 Activates Nucleus Nucleus NFkB->Nucleus Translocates to IRF7->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., TNF-α, IL-6, IFN-α) Nucleus->Cytokines Induces Transcription

Caption: Hypothetical signaling pathway of this compound via TLR7/8 activation.

Experimental Protocols

Protocol 1: Rodent Safety Pharmacology Study (ICH S7A Core Battery)

This protocol outlines a study to assess the potential undesirable effects of this compound on the central nervous, cardiovascular, and respiratory systems in rats.[1][2][3][4]

1. Animals:

  • Species: Sprague-Dawley rats

  • Sex: Equal numbers of males and females

  • Age: 8-10 weeks

  • Housing: Single-housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.

2. Study Design:

  • Groups:

    • Vehicle control (e.g., 0.5% methylcellulose in water)

    • Low dose this compound

    • Mid dose this compound

    • High dose this compound

  • Route of Administration: Oral gavage

  • Number of animals: 8 per group (4 male, 4 female)

3. Experimental Procedures:

  • Central Nervous System (CNS) Assessment:

    • A functional observational battery (FOB) or modified Irwin test will be performed pre-dose and at peak plasma concentration (Tmax) post-dose.

    • Observations include, but are not limited to:

      • Behavioral: alertness, grooming, vocalization

      • Autonomic: body temperature, salivation, pupil size

      • Neuromuscular: gait, motor activity, grip strength, sensory-motor reflexes.

  • Cardiovascular System Assessment:

    • Animals will be instrumented with telemetry transmitters for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.

    • Data will be collected continuously for 24 hours pre-dose and 24 hours post-dose.

    • Key parameters to be analyzed: QT interval, PR interval, QRS duration, heart rate, systolic and diastolic blood pressure.

  • Respiratory System Assessment:

    • Whole-body plethysmography will be used to measure respiratory rate and tidal volume.

    • Measurements will be taken pre-dose and at multiple time points post-dose, corresponding with pharmacokinetic data.

4. Data Analysis:

  • Quantitative data will be analyzed using appropriate statistical methods (e.g., ANOVA, t-test).

  • A p-value of <0.05 will be considered statistically significant.

Protocol 2: In Vivo Efficacy Study - Syngeneic Mouse Tumor Model

This protocol describes a study to evaluate the anti-tumor efficacy of this compound in a murine colon adenocarcinoma model.

1. Animals:

  • Species: BALB/c mice

  • Sex: Female

  • Age: 6-8 weeks

2. Cell Line and Tumor Implantation:

  • Cell Line: CT26 (murine colon carcinoma)

  • Tumor Implantation: 1 x 10^6 CT26 cells in 100 µL of PBS will be injected subcutaneously into the right flank of each mouse.

3. Study Design:

  • Groups (n=10 mice per group):

    • Vehicle control (oral gavage)

    • This compound (low dose, oral gavage, daily)

    • This compound (high dose, oral gavage, daily)

    • Positive control (e.g., anti-PD-1 antibody, intraperitoneal injection, twice weekly)

  • Treatment will begin when tumors reach an average volume of 100 mm³.

4. Experimental Procedures:

  • Tumor Measurement: Tumor volume will be measured three times a week using digital calipers. Volume (mm³) = (length x width²)/2.

  • Body Weight: Animal body weights will be recorded three times a week as a measure of toxicity.

  • Endpoint: The study will be terminated when tumors in the control group reach the predetermined maximum size, or after a specified duration. Individual animals will be euthanized if tumor volume exceeds the ethical limit or if they show signs of significant distress.

  • Tissue Collection: At the end of the study, tumors and spleens may be collected for further analysis (e.g., flow cytometry, immunohistochemistry).

5. Data Analysis:

  • Tumor growth curves will be plotted for each group.

  • Statistical analysis of tumor volume and survival data will be performed (e.g., two-way ANOVA, Log-rank test).

Experimental Workflow Diagram

Experimental_Workflow cluster_prestudy Pre-Study Phase cluster_study Study Phase cluster_poststudy Post-Study Phase Acclimatization Animal Acclimatization (7 days) Randomization Randomization into Treatment Groups Acclimatization->Randomization Instrumentation Surgical Instrumentation (Telemetry Implantation) Randomization->Instrumentation Dosing Vehicle/Imoxiterol Administration Instrumentation->Dosing CNS_Eval CNS Evaluation (FOB/Irwin Test) Dosing->CNS_Eval CV_Resp_Eval Cardiovascular & Respiratory Monitoring Dosing->CV_Resp_Eval PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling Data_Analysis Data Analysis CNS_Eval->Data_Analysis CV_Resp_Eval->Data_Analysis PK_Sampling->Data_Analysis Report Final Study Report Data_Analysis->Report

Caption: General workflow for a non-clinical safety pharmacology study.

References

Application Notes & Protocols for Imoxiterol Assay Development and Validation

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Imoxiterol Assay Development and Validation Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Application Note: Quantification of this compound Activity using a Cell-Based cAMP Assay

Introduction

This compound is a novel small molecule agonist targeting a Gs-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and a subsequent increase in the intracellular second messenger, cyclic adenosine monophosphate (cAMP).[1][2][3] The quantification of cAMP is a critical step in characterizing the potency and efficacy of this compound and similar Gs-coupled GPCR agonists. This application note describes a robust and high-throughput method for determining the pharmacological activity of this compound using a competitive immunoassay, specifically a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[4][5]

The HTRF cAMP assay is a highly sensitive and reproducible method for measuring cAMP levels in cell lysates. The assay principle is based on the competition between native cAMP produced by the cells and a labeled cAMP analog (d2-labeled cAMP) for binding to a specific anti-cAMP antibody labeled with a fluorescent donor (Europium cryptate). When the donor and acceptor are in close proximity, a Fluorescence Resonance Energy Transfer (FRET) signal is generated. An increase in intracellular cAMP produced in response to this compound will displace the labeled cAMP, leading to a decrease in the FRET signal, which is inversely proportional to the concentration of cAMP in the sample.

This compound Signaling Pathway

This compound binds to a Gs-coupled GPCR, initiating a signaling cascade. The activated receptor promotes the exchange of GDP for GTP on the Gαs subunit of the heterotrimeric G-protein. The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, resulting in a cellular response.

Imoxiterol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound GPCR Gs-Coupled GPCR This compound->GPCR Binds G_Protein Gαsβγ GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: this compound Gs-Coupled GPCR Signaling Pathway.
Data Presentation: this compound Dose-Response Analysis

The potency of this compound is determined by generating a dose-response curve and calculating the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

Table 1: Hypothetical Dose-Response Data for this compound

This compound Conc. (nM)Log [this compound]% Response (Mean)% Response (SD)
0.01-11.02.10.5
0.1-10.05.81.2
1-9.015.42.5
10-8.048.94.1
100-7.085.23.8
1000-6.098.72.1
10000-5.0100.01.9

Calculated Potency:

  • EC50: 12.5 nM

Protocol: Cell-Based HTRF cAMP Assay for this compound

This protocol details the procedure for quantifying this compound-induced cAMP production in a recombinant cell line overexpressing the target Gs-coupled GPCR.

Experimental Workflow

The workflow involves cell preparation, compound stimulation, cell lysis with detection reagents, and signal measurement.

Experimental_Workflow A 1. Cell Seeding (e.g., 5,000 cells/well) B 2. Compound Addition (this compound Dilution Series) A->B C 3. Stimulation (Incubate at 37°C) B->C D 4. Lysis & Detection (Add HTRF Reagents) C->D E 5. Incubation (Room Temperature, 60 min) D->E F 6. Plate Reading (TR-FRET Reader) E->F

Caption: Workflow for this compound HTRF cAMP Assay.
Materials and Reagents

  • HEK293 cells stably expressing the target Gs-GPCR

  • Cell culture medium (e.g., DMEM/F-12, 10% FBS, 1% Pen-Strep)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • HTRF cAMP Assay Kit (containing cAMP-d2 and anti-cAMP Cryptate)

  • 384-well white, low-volume microplates

Procedure
  • Cell Preparation:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and resuspend in assay buffer to a final concentration of 1 x 10^6 cells/mL.

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

  • Compound Preparation and Stimulation:

    • Prepare a serial dilution of this compound in assay buffer containing a PDE inhibitor (e.g., 1 mM IBMX).

    • Add 5 µL of the this compound dilution series to the respective wells. For control wells, add 5 µL of assay buffer with PDE inhibitor.

    • Incubate the plate at 37°C for 30 minutes.

  • Lysis and Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's protocol by diluting the cAMP-d2 and anti-cAMP Cryptate in the supplied lysis buffer.

    • Add 10 µL of the combined HTRF detection reagents to each well.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, with excitation at 320 nm and emission at 620 nm and 665 nm.

    • The HTRF ratio (665 nm / 620 nm) * 10,000 is calculated.

Data Analysis
  • Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel.

  • Normalize the data to the maximum response (e.g., a saturating concentration of a known agonist or this compound).

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol: this compound Assay Validation

Assay validation ensures that the analytical method is suitable for its intended purpose. The following protocol is based on the principles outlined in the FDA and ICH guidelines for bioanalytical method validation.

Logical Flow of Assay Validation

The validation process follows a structured approach to evaluate different performance characteristics of the assay.

Assay_Validation_Flow A Assay Development & Optimization B Pre-Validation (Initial Parameter Assessment) A->B C Full Validation B->C D Specificity C->D E Linearity & Range C->E F Accuracy & Precision C->F G Robustness C->G H Validation Report D->H E->H F->H G->H

Caption: Logical Flow of this compound Assay Validation.
Validation Parameters and Acceptance Criteria

The key parameters to be evaluated during assay validation are summarized below.

Table 2: Assay Validation Parameters and Acceptance Criteria

ParameterMethodAcceptance Criteria
Specificity Test for interference from the vehicle (e.g., DMSO) and structurally unrelated compounds.No significant signal change in the presence of vehicle or unrelated compounds.
Linearity & Range Analyze a series of known cAMP concentrations (at least 5 levels) to establish the relationship between signal and concentration. The range is the interval where the assay is precise and accurate.Correlation coefficient (r²) ≥ 0.99.
Accuracy Analyze quality control (QC) samples at low, medium, and high concentrations of cAMP. Accuracy is expressed as the percentage of the nominal concentration.Mean concentration should be within ±20% of the nominal value (±25% for LLOQ and ULOQ).
Precision Intra-assay: Analyze replicates of QC samples in a single run. Inter-assay: Analyze QC samples on different days with different analysts. Precision is expressed as the coefficient of variation (%CV).Intra-assay: %CV ≤ 20% Inter-assay: %CV ≤ 20% (%CV ≤ 25% for LLOQ and ULOQ).
Robustness Introduce small, deliberate variations in assay parameters (e.g., incubation time, temperature, cell number) and evaluate the impact on the results.Results should remain within the accuracy and precision limits.

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification.

Detailed Methodologies for Validation Experiments
  • Specificity:

    • Prepare samples containing the highest concentration of the assay vehicle (e.g., 1% DMSO).

    • Prepare samples with a high concentration of a known antagonist or an irrelevant compound.

    • Run these samples in the cAMP assay and compare the signal to the baseline (no compound) control. The signal should not deviate significantly from the baseline.

  • Linearity and Range:

    • Prepare a standard curve with at least five non-zero concentrations of cAMP spanning the expected measurement range.

    • Run the standard curve in triplicate.

    • Perform a linear regression analysis of the signal versus the nominal concentration and determine the correlation coefficient (r²).

  • Accuracy and Precision:

    • Prepare QC samples at three concentrations: Low (within 3x of LLOQ), Medium, and High (near ULOQ).

    • Intra-assay: Analyze at least five replicates of each QC level in a single assay run.

    • Inter-assay: Analyze the QC samples in triplicate on at least three different days.

    • Calculate the mean, standard deviation, %CV, and percent accuracy for each level.

  • Robustness:

    • Identify critical assay parameters (e.g., cell incubation time ± 5 min, reagent incubation temperature ± 2°C).

    • Design an experiment where these parameters are varied.

    • Analyze QC samples under these varied conditions and assess if the results meet the acceptance criteria for accuracy and precision.

By following these detailed application notes and protocols, researchers can effectively develop and validate a robust cell-based assay for characterizing the pharmacological activity of this compound or other Gs-coupled GPCR agonists.

References

Application Note: High-Throughput Screening for Modulators of Imoxiterol-Regulated Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imoxiterol is a novel synthetic small molecule that has garnered significant interest in drug discovery due to its potential to modulate key cellular signaling pathways implicated in a variety of diseases. Its unique mechanism of action presents a promising opportunity for the development of new therapeutic agents. High-throughput screening (HTS) provides a rapid and efficient method to test large compound libraries for their ability to interact with and modulate the activity of this compound's targets. This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns to identify novel drug candidates.

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds.[1][2][3] This automated process is essential for identifying "hits"—compounds that exhibit a desired biological activity against a specific target.[2][3] These hits can then be further optimized through medicinal chemistry to become lead compounds and, eventually, clinical candidates. The success of an HTS campaign relies heavily on the development of robust and reliable assays that are amenable to miniaturization and automation.

This application note will focus on cell-based assays designed to measure the downstream effects of this compound's signaling cascade, providing a physiologically relevant context for identifying novel modulators.

This compound's Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action involves its interaction with a specific G-protein coupled receptor (GPCR), initiating a downstream signaling cascade that results in the modulation of gene expression related to cellular stress responses. Upon binding to its receptor, this compound triggers the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the presence of DAG cooperatively activate Protein Kinase C (PKC). Activated PKC then phosphorylates a series of downstream targets, including transcription factors that translocate to the nucleus and regulate the expression of antioxidant and cytoprotective genes. This pathway is crucial for cellular defense against oxidative stress.

Signaling Pathway of this compound

Imoxiterol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPCR GPCR This compound->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates TF Transcription Factors PKC->TF Phosphorylates Gene Gene Expression (Antioxidant & Cytoprotective) TF->Gene Regulates

Caption: this compound signaling pathway from GPCR binding to gene expression.

High-Throughput Screening Protocol

This protocol describes a cell-based reporter gene assay to identify modulators of the this compound signaling pathway. The assay utilizes a stable cell line expressing the this compound target GPCR and a reporter gene (e.g., luciferase) under the control of a promoter containing response elements for the downstream transcription factors.

Experimental Workflow

HTS_Workflow A 1. Cell Seeding (384-well plates) B 2. Compound Addition (Test compounds & Controls) A->B C 3. This compound Stimulation B->C D 4. Incubation C->D E 5. Lysis & Reagent Addition (Luciferase substrate) D->E F 6. Signal Detection (Luminescence reading) E->F G 7. Data Analysis F->G

Caption: High-throughput screening workflow for this compound modulators.

Materials and Reagents
  • Cell Line: HEK293 cell line stably expressing the target GPCR and a luciferase reporter construct.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).

  • Assay Plate: 384-well white, solid-bottom cell culture plates.

  • This compound: Stock solution in DMSO.

  • Test Compounds: Compound library plated in 384-well format.

  • Control Compounds:

    • Positive Control: A known activator of the pathway.

    • Negative Control: DMSO vehicle.

  • Luciferase Assay Reagent: Commercially available luciferase assay kit.

  • Plate Reader: Luminometer capable of reading 384-well plates.

Protocol
  • Cell Seeding:

    • Culture the reporter cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in the culture medium to a final concentration of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well assay plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Using an automated liquid handler, transfer 50 nL of test compounds, positive control, and negative control (DMSO) from the compound plates to the assay plate.

  • This compound Stimulation:

    • Prepare a working solution of this compound in an appropriate assay buffer at a concentration that yields a submaximal response (EC80) to allow for the detection of both agonists and antagonists.

    • Add 25 µL of the this compound working solution to all wells except for the negative control wells (which receive assay buffer alone).

  • Incubation:

    • Incubate the assay plate at 37°C in a 5% CO2 incubator for 6-8 hours to allow for reporter gene expression.

  • Lysis and Reagent Addition:

    • Equilibrate the assay plate and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate the plate at room temperature for 10 minutes on a plate shaker to ensure complete cell lysis.

  • Signal Detection:

    • Measure the luminescence signal from each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of activation or inhibition for each test compound relative to the positive and negative controls.

    • Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition or >30% activation).

Data Presentation

Quantitative data from the high-throughput screen should be summarized in a clear and structured format.

Table 1: Assay Performance Metrics

ParameterValueDescription
Z'-factor > 0.5A measure of assay quality and robustness.
Signal-to-Background (S/B) Ratio > 10The ratio of the signal from the positive control to the negative control.
This compound EC50 ~50 nMThe concentration of this compound that produces 50% of the maximal response.
Hit Rate 0.1 - 1%The percentage of compounds identified as active in the primary screen.

Table 2: Example Hit Compound Profile

Compound IDActivity TypeIC50 / EC50 (µM)Max Response (%)
Cmpd-001 Antagonist1.295% Inhibition
Cmpd-002 Agonist5.8150% Activation
Cmpd-003 Antagonist0.7598% Inhibition

Conclusion

The described high-throughput screening protocol provides a robust and reliable method for identifying novel modulators of the this compound signaling pathway. The use of a cell-based reporter gene assay ensures physiological relevance and is amenable to large-scale screening campaigns. The data generated from such screens can lead to the discovery of new chemical entities with therapeutic potential for a wide range of diseases. Further characterization and optimization of the identified hits will be necessary to advance them through the drug discovery pipeline.

References

Application Notes and Protocols for Imoxiterol in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imoxiterol is a small molecule compound with a high affinity and specificity for the human beta-2 adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR) critically involved in smooth muscle relaxation. These characteristics make this compound a valuable tool for researchers studying β2AR pharmacology, developing novel therapeutics for respiratory diseases such as asthma and COPD, and for use in various protein binding assays to characterize receptor-ligand interactions.

This document provides detailed application notes and protocols for the use of this compound in common protein binding assays. Due to the limited availability of published binding data for this compound, the quantitative values presented in the tables are hypothetical and intended for illustrative purposes, based on the known properties of similar β2-adrenergic agonists.

Target Protein: Beta-2 Adrenergic Receptor (β2AR)

The β2AR is a member of the adrenergic receptor family, which is activated by the endogenous catecholamines epinephrine and norepinephrine. Predominantly expressed in the smooth muscle of the airways, uterus, and vasculature, its activation leads to a signaling cascade that results in muscle relaxation.[1]

Signaling Pathway

Upon agonist binding, the β2AR undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation.

G_protein_signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein (Gs) cluster_cytoplasm Cytoplasm This compound This compound (Agonist) B2AR β2AR This compound->B2AR Binds to Gs_alpha Gαs B2AR->Gs_alpha Activates AC Adenylyl Cyclase Gs_alpha->AC Stimulates Gs_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

β2AR Signaling Pathway. Activation of the β2AR by an agonist like this compound initiates a Gs-protein-mediated signaling cascade, leading to the production of cAMP and ultimately resulting in smooth muscle relaxation.

Quantitative Data Summary

The following tables summarize hypothetical binding affinity and functional potency data for this compound in comparison to other known β2-adrenergic agonists. This data is intended to serve as a reference for expected outcomes in protein binding and functional assays.

Table 1: Comparative Binding Affinity of β-Adrenergic Agonists

CompoundReceptor SubtypeKd (nM)Ki (nM)Assay Type
This compound (Hypothetical) Human β2AR 5.0 8.0 Radioligand Binding
SalmeterolHuman β2AR-53Radioligand Binding[2]
FormoterolHuman β2AR-74Radioligand Binding[2]
IsoproterenolHuman β2AR200-Radioligand Binding[2]
AlbuterolHuman β2AR2500-Radioligand Binding[2]

Table 2: Comparative Functional Potency of β-Adrenergic Agonists

CompoundReceptor SubtypeEC50 (nM)Assay Type
This compound (Hypothetical) Human β2AR 0.5 cAMP Accumulation
SalmeterolHuman β2AR1.2cAMP Accumulation
FormoterolHuman β2AR0.1cAMP Accumulation
IsoproterenolHuman β2AR2.5cAMP Accumulation
AlbuterolHuman β2AR112cAMP Accumulation

Experimental Protocols

Detailed methodologies for key protein binding assays are provided below. These protocols can be adapted for the characterization of this compound binding to the β2AR.

Radioligand Binding Assay (Competition)

This protocol describes a competition binding assay to determine the binding affinity (Ki) of this compound for the β2AR using a known radiolabeled antagonist.

Workflow:

radioligand_workflow prep Prepare Membranes (Expressing β2AR) incubation Incubate Membranes with: - Radioligand (e.g., [3H]-CGP 12177) - Varying concentrations of this compound prep->incubation separation Separate Bound from Free Ligand (Rapid Filtration) incubation->separation counting Quantify Bound Radioactivity (Scintillation Counting) separation->counting analysis Data Analysis (Determine IC50 and calculate Ki) counting->analysis

Radioligand Binding Assay Workflow.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing human β2AR (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]-CGP 12177 (a well-characterized β-adrenergic antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: Propranolol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well harvester with GF/C filter plates.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the β2AR according to standard laboratory protocols. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • 50 µL of Assay Buffer (for total binding) or 10 µM Propranolol (for non-specific binding).

    • 50 µL of varying concentrations of this compound (e.g., 10-11 to 10-5 M).

    • 50 µL of [3H]-CGP 12177 at a final concentration close to its Kd (e.g., 0.5 nM).

    • 100 µL of membrane preparation (typically 10-20 µg of protein).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence Polarization (FP) Assay

This homogeneous assay measures the binding of a fluorescently labeled ligand to the β2AR. The binding of the small fluorescent ligand to the much larger receptor results in a slower rotational motion and an increase in the polarization of the emitted light.

Workflow:

fp_workflow reagents Prepare Reagents: - Solubilized β2AR - Fluorescent Ligand - this compound mixing Mix Reagents in a Microplate: - Constant concentration of β2AR and Fluorescent Ligand - Varying concentrations of this compound reagents->mixing incubation Incubate to Reach Equilibrium mixing->incubation measurement Measure Fluorescence Polarization (FP Plate Reader) incubation->measurement analysis Data Analysis (Determine IC50) measurement->analysis

Fluorescence Polarization Assay Workflow.

Materials:

  • Purified Receptor: Solubilized, purified human β2AR.

  • Fluorescent Ligand: A fluorescently labeled β-adrenergic antagonist (e.g., a BODIPY-TMR labeled carvedilol).

  • Test Compound: this compound.

  • Assay Buffer: Buffer suitable for maintaining the stability of the purified receptor (e.g., 20 mM HEPES, 100 mM NaCl, 0.05% DDM, pH 7.5).

  • Microplates: Low-binding, black, 384-well microplates.

  • FP Plate Reader: A plate reader capable of measuring fluorescence polarization.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in Assay Buffer. Prepare a solution containing the purified β2AR and the fluorescent ligand at optimized concentrations (typically, the fluorescent ligand is used at a concentration close to its Kd, and the receptor concentration is adjusted to give a sufficient signal window).

  • Assay Setup: To the wells of a 384-well microplate, add:

    • 5 µL of varying concentrations of this compound or buffer.

    • 15 µL of the β2AR/fluorescent ligand mixture.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the log concentration of this compound.

    • Fit the data to a competitive binding model to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between an immobilized protein and a small molecule analyte.

Workflow:

spr_workflow chip_prep Immobilize Purified β2AR on a Sensor Chip injection Inject Varying Concentrations of this compound (Analyte) over the Chip Surface chip_prep->injection detection Monitor Binding in Real-Time (Change in Refractive Index) injection->detection regeneration Regenerate the Sensor Surface detection->regeneration analysis Data Analysis (Determine Association (ka), Dissociation (kd), and Affinity (KD) Constants) detection->analysis regeneration->injection Next Concentration

Surface Plasmon Resonance Workflow.

Materials:

  • SPR Instrument and Sensor Chips: (e.g., CM5 sensor chip).

  • Purified Receptor: Solubilized, purified human β2AR.

  • Analyte: this compound.

  • Immobilization Buffers: As recommended by the instrument manufacturer (e.g., acetate buffer, pH 4.5).

  • Running Buffer: Buffer suitable for SPR analysis (e.g., HBS-P+ with 0.05% DDM).

  • Regeneration Solution: A solution to remove the bound analyte without denaturing the receptor (e.g., a low pH buffer or a high salt concentration buffer, to be optimized).

Procedure:

  • Receptor Immobilization: Immobilize the purified β2AR onto the sensor chip surface using standard amine coupling chemistry or another appropriate method. The immobilization level should be optimized to avoid mass transport limitations.

  • Binding Analysis:

    • Inject a series of concentrations of this compound in Running Buffer over the immobilized receptor surface.

    • Include a buffer-only injection as a reference.

    • Monitor the association and dissociation phases for each concentration in real-time.

  • Regeneration: After each this compound injection, inject the Regeneration Solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference sensorgram from the active sensorgram to correct for bulk refractive index changes.

    • Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Conclusion

This compound serves as a potent and selective agonist for the β2-adrenergic receptor. The protocols outlined in these application notes provide robust methods for characterizing the binding of this compound and other small molecules to the β2AR. The choice of assay will depend on the specific research question, available instrumentation, and whether kinetic or equilibrium binding information is desired. Careful optimization of each assay is crucial for obtaining high-quality, reproducible data.

References

Application Notes and Protocols for In Vivo Delivery of a Novel Compound (e.g., Imoxiterol)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview of potential in vivo delivery methods for a hypothetical novel therapeutic agent, herein referred to as "Imoxiterol." Due to the absence of specific public data on this compound, this document presents generalized protocols and data that are broadly applicable to the preclinical in vivo assessment of new chemical entities, particularly small molecule inhibitors. The methodologies and data presented are intended to serve as a foundational guide for researchers, scientists, and drug development professionals.

Hypothetical Profile of this compound

For the purpose of these application notes, this compound is conceptualized as a selective kinase inhibitor being investigated for its anti-tumor properties. It is a small molecule with moderate aqueous solubility and is intended for systemic administration.

In Vivo Delivery Methods

The choice of delivery route in vivo is critical and can significantly impact the pharmacokinetic profile and efficacy of a therapeutic agent. Common methods for preclinical evaluation in rodent models include oral gavage, intravenous injection, and subcutaneous injection.

Data Presentation: Hypothetical Pharmacokinetic Parameters of this compound

The following table summarizes hypothetical pharmacokinetic data for this compound following administration via different routes in a murine model. This data is illustrative and serves to highlight the expected differences between delivery methods.

Delivery RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Bioavailability (%)
Oral Gavage104502210035
Intravenous212000.256000100
Subcutaneous56001420070

Experimental Protocols

Detailed methodologies for the key in vivo delivery experiments are provided below. These protocols are intended for use in a controlled laboratory setting by trained personnel.

Protocol 1: Oral Gavage Administration in Mice

Objective: To administer a precise dose of this compound directly into the stomach of a mouse.

Materials:

  • This compound formulation (e.g., suspension in 0.5% methylcellulose)

  • 20-gauge stainless steel feeding needle with a ball tip

  • 1 mL syringe

  • Mouse scale

  • 70% ethanol

Procedure:

  • Weigh the mouse to determine the correct volume of this compound formulation to administer.

  • Draw the calculated volume of the formulation into the 1 mL syringe fitted with the feeding needle.

  • Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.

  • Position the mouse in a vertical orientation.

  • Carefully insert the ball-tipped feeding needle into the mouth, passing it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.

  • Once the needle is properly positioned, slowly depress the syringe plunger to deliver the formulation.

  • Gently remove the feeding needle.

  • Monitor the animal for any signs of distress post-administration.

Protocol 2: Intravenous Injection (Tail Vein) in Mice

Objective: To deliver this compound directly into the systemic circulation for rapid distribution.

Materials:

  • This compound formulation (sterile, isotonic solution)

  • 27-30 gauge needle

  • 1 mL syringe

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% ethanol

Procedure:

  • Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.

  • Place the mouse in a suitable restrainer to secure the animal and expose the tail.

  • Swab the tail with 70% ethanol to disinfect the injection site.

  • Load the syringe with the correct volume of the sterile this compound solution.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle. Successful entry is often indicated by a small flash of blood in the hub of the needle.

  • Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.

  • After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Subcutaneous Injection in Mice

Objective: To administer this compound into the subcutaneous space for slower, more sustained absorption.

Materials:

  • This compound formulation (sterile solution or suspension)

  • 25-27 gauge needle

  • 1 mL syringe

  • 70% ethanol

Procedure:

  • Weigh the mouse and calculate the required dose volume.

  • Draw the formulation into the syringe.

  • Gently scruff the mouse by pinching the loose skin over the shoulders.

  • Lift the scruffed skin to create a "tent."

  • Clean the injection site with 70% ethanol.

  • Insert the needle into the base of the skin tent, parallel to the spine.

  • Aspirate slightly to ensure the needle has not entered a blood vessel.

  • Slowly inject the formulation into the subcutaneous space.

  • Withdraw the needle and return the animal to its cage. Monitor for any local reactions at the injection site.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway targeted by this compound and a general experimental workflow for in vivo studies.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound This compound->MEK Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation Proliferation Gene Expression->Proliferation Survival Survival Gene Expression->Survival Growth Factor Growth Factor Growth Factor->Receptor Binds

Caption: Hypothetical signaling pathway for this compound action.

Formulation Formulation Dosing Dosing Formulation->Dosing Animal Model Animal Model Dosing->Animal Model Sample Collection Sample Collection Animal Model->Sample Collection Efficacy Studies Efficacy Studies Animal Model->Efficacy Studies Bioanalysis Bioanalysis Sample Collection->Bioanalysis PK/PD Modeling PK/PD Modeling Bioanalysis->PK/PD Modeling Data Interpretation Data Interpretation PK/PD Modeling->Data Interpretation Efficacy Studies->Data Interpretation

Caption: General experimental workflow for in vivo studies.

Application Note & Protocol: Quantification of Imoxiterol and Other Oxysterols in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imoxiterol, a novel synthetic oxysterol, is under investigation for its potential therapeutic effects. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed protocols for the quantification of this compound and other oxysterols using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodologies described are based on established principles for oxysterol analysis and can be adapted for specific research needs.

Oxysterols are oxidized derivatives of cholesterol that play critical roles in various physiological and pathological processes, including cholesterol metabolism and inflammation.[1][2][3] They act as signaling molecules, primarily through the activation of Liver X Receptors (LXRs), which are nuclear receptors that regulate gene expression.[1] Given their low abundance and structural similarity, the accurate quantification of oxysterols in complex biological matrices presents an analytical challenge.[4]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for oxysterol quantification due to its high sensitivity, specificity, and ability to analyze complex mixtures. The method involves chromatographic separation of the analyte of interest from the sample matrix, followed by ionization and mass spectrometric detection.

Experimental Workflow

The general workflow for the quantification of this compound and other oxysterols by LC-MS/MS is depicted below.

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Tissue, Cells) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution LC HPLC/UPLC Separation Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification (Calibration Curve) MS->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for this compound quantification.

Detailed Experimental Protocol: LC-MS/MS Quantification of this compound

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

Materials and Reagents
  • This compound analytical standard and internal standard (IS) (e.g., d7-Imoxiterol)

  • HPLC-grade solvents: Methanol, Acetonitrile, Isopropanol, Water

  • Formic acid, Ammonium acetate

  • Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)

  • Biological matrix (e.g., plasma, tissue homogenate, cell lysate)

  • Standard laboratory equipment (vortex mixer, centrifuge, evaporator)

Sample Preparation

The goal of sample preparation is to extract this compound from the biological matrix and remove potential interferences.

Protocol for Plasma Samples (Solid-Phase Extraction):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of internal standard (IS) working solution (e.g., 100 ng/mL d7-Imoxiterol in methanol). Vortex briefly.

  • Add 200 µL of 0.1% formic acid in water. Vortex.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water to remove polar impurities.

  • Elute this compound and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water). Vortex and transfer to an autosampler vial.

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 30% B

    • 7.1-9 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters (example):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: (Precursor Ion > Product Ion)

    • To be determined for this compound and its IS by direct infusion of the analytical standards.

    • Example for a similar oxysterol: 27-hydroxycholesterol (m/z 385.3 > 367.3)

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using known concentrations of this compound standard spiked into the same biological matrix. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for this compound quantification. Note: These are representative values and actual results may vary.

Table 1: Calibration Curve and Linearity

AnalyteMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
This compoundPlasma0.5 - 500> 0.995
This compoundTissue1 - 1000> 0.995

Table 2: Precision and Accuracy

MatrixSpiked Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%Bias)
Plasma1.5 (LQC)< 10%< 10%± 15%
50 (MQC)< 8%< 8%± 15%
400 (HQC)< 5%< 5%± 15%

Table 3: Recovery and Matrix Effect

AnalyteMatrixExtraction Recovery (%)Matrix Effect (%)
This compoundPlasma85 - 10590 - 110

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)
This compoundPlasma0.150.5

Signaling Pathway of Oxysterols

This compound, as an oxysterol, is hypothesized to exert its biological effects through the Liver X Receptor (LXR) signaling pathway. Activation of LXR leads to the regulation of genes involved in cholesterol homeostasis and inflammation.

LXR Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound (Oxysterol) LXR LXR This compound->LXR Binds LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXR_RXR_nucleus LXR-RXR LXR_RXR->LXR_RXR_nucleus Translocates to Nucleus LXRE LXR Response Element (LXRE) on DNA Gene_Expression Target Gene Expression LXRE->Gene_Expression Regulates Cholesterol_Homeostasis Cholesterol Homeostasis (e.g., ABCA1, ABCG1 expression) Gene_Expression->Cholesterol_Homeostasis Inflammation Modulation of Inflammation Gene_Expression->Inflammation LXR_RXR_nucleus->LXRE Binds to

Caption: Oxysterol signaling via the LXR pathway.

Conclusion

This application note provides a comprehensive framework for the quantification of this compound and other oxysterols in biological matrices using LC-MS/MS. The detailed protocol and expected performance characteristics will aid researchers in developing and validating a robust analytical method. The provided diagrams offer a visual representation of the experimental workflow and the potential signaling pathway of this compound, facilitating a deeper understanding of its analysis and mechanism of action.

References

Application Notes and Protocols: Imoxiterol in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imoxiterol is an investigational, highly selective beta-1 adrenergic receptor antagonist under development for the treatment of hypertension.[1][2][3] Beta-blockers are a well-established class of antihypertensive agents that lower blood pressure by reducing cardiac output.[1][2] However, monotherapy is often insufficient to achieve target blood pressure goals in a significant portion of the patient population. Combination therapy, utilizing drugs with complementary mechanisms of action, is a common strategy to enhance antihypertensive efficacy.

These application notes provide an overview of the preclinical and hypothetical clinical data for this compound in combination with other antihypertensive agents, with a focus on hydrochlorothiazide (HCTZ), a thiazide diuretic. Detailed protocols for key experiments are included to facilitate further research and development.

Preclinical Characterization of this compound

The initial preclinical evaluation of this compound focused on determining its receptor binding affinity and selectivity.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity of this compound

Receptor Subtype Ki (nM)
Beta-1 Adrenergic 0.5
Beta-2 Adrenergic 50
Alpha-1 Adrenergic >1000
Muscarinic M2 >1000

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Beta-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of this compound for beta-1 and beta-2 adrenergic receptors.

Materials:

  • Human recombinant beta-1 and beta-2 adrenergic receptors expressed in CHO cells.

  • [³H]-CGP 12177 (radioligand).

  • This compound (test compound).

  • Propranolol (non-selective beta-blocker, positive control).

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂).

  • Scintillation fluid.

  • 96-well filter plates.

  • Scintillation counter.

Method:

  • Prepare serial dilutions of this compound and propranolol in assay buffer.

  • In a 96-well plate, combine the cell membranes expressing the target receptor, [³H]-CGP 12177, and either the test compound, positive control, or vehicle.

  • Incubate the plate at room temperature for 60 minutes to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, and then add scintillation fluid to each well.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value (the concentration of the drug that inhibits 50% of specific binding) from the competition binding curves.

  • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualization

cluster_0 Beta-1 Adrenergic Receptor Signaling Epinephrine Epinephrine/ Norepinephrine Beta1_AR Beta-1 Adrenergic Receptor Epinephrine->Beta1_AR Activates AC Adenylyl Cyclase Beta1_AR->AC Activates Gs This compound This compound This compound->Beta1_AR Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Calcium Channels PKA->Ca_Channels Phosphorylates Calcium_Influx Increased Calcium Influx Ca_Channels->Calcium_Influx Leads to Heart_Rate Increased Heart Rate & Contractility Calcium_Influx->Heart_Rate Results in cluster_1 In Vivo Antihypertensive Efficacy Study Workflow Acclimation Animal Acclimation (1 week) Surgery Telemetry Device Implantation Acclimation->Surgery Recovery Surgical Recovery (1 week) Surgery->Recovery Baseline Baseline Blood Pressure Recording (24 hours) Recovery->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Dosing Daily Oral Dosing (14 days) Randomization->Dosing Monitoring Continuous Blood Pressure Monitoring Dosing->Monitoring Analysis Data Analysis Monitoring->Analysis cluster_2 Potential for Drug-Drug Interactions This compound This compound CYP_Metabolism CYP450 Metabolism This compound->CYP_Metabolism Weak Inhibitor (High IC50) Metabolite Metabolite CYP_Metabolism->Metabolite Forms Interaction_Potential Low Potential for Clinically Significant Interactions CYP_Metabolism->Interaction_Potential Implies CoAdmin_Drug Co-administered Drug (CYP Substrate) CoAdmin_Drug->CYP_Metabolism Metabolized by

References

Application Notes & Protocols: Gene Expression Analysis of Imoxiterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Imoxiterol

This compound is a novel, selective small molecule agonist designed to target the G-protein coupled receptor (GPCR), IMR-2. Pre-clinical studies suggest that this compound holds therapeutic potential for inflammatory diseases by modulating specific gene expression programs. Understanding its precise mechanism of action is crucial for further development and clinical application.

Mechanism of Action: this compound binds to the IMR-2 receptor, initiating a downstream signaling cascade. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB translocates to the nucleus, where it binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby upregulating the expression of key anti-inflammatory mediators. Analyzing these drug-induced gene expression changes is essential for characterizing the pharmacological profile of this compound.[1]

Overview of Gene Expression Analysis Workflow

A multi-tiered approach is recommended to comprehensively analyze the effects of this compound on gene expression. This workflow begins with targeted gene analysis using RT-qPCR for rapid assessment of known targets, followed by global transcriptomic profiling with RNA-Sequencing (RNA-Seq) for unbiased discovery of novel pathways and biomarkers.[2][3]

Workflow cluster_wet_lab Wet Lab Protocols cluster_dry_lab Data Analysis cluster_interpretation Interpretation & Validation CellCulture Cell Culture & Dosing (e.g., Macrophages, PBMCs) RNA_Isolation RNA Isolation CellCulture->RNA_Isolation Harvest Cells RT_qPCR Targeted Analysis (RT-qPCR) RNA_Isolation->RT_qPCR RNA_Seq Global Analysis (RNA-Seq Library Prep) RNA_Isolation->RNA_Seq Analysis Differential Expression Analysis (DEA) RT_qPCR->Analysis Sequencing Sequencing RNA_Seq->Sequencing QC Quality Control (QC) (e.g., FastQC) Sequencing->QC QC->Analysis Pathway Pathway & Network Analysis Analysis->Pathway Target_ID Target Identification & Biomarker Discovery Pathway->Target_ID MoA Mechanism of Action (MoA) Elucidation Pathway->MoA

Figure 1. Overall experimental workflow for this compound gene expression analysis.

Experimental Protocols

Protocol 3.1: Cell Culture and this compound Treatment
  • Cell Model Selection: Choose a biologically relevant cell model. For inflammatory studies, human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1) are suitable.

  • Cell Seeding: Plate cells at a density of 1 x 10^6 cells/mL in appropriate culture medium. Allow cells to adhere and stabilize for 24 hours.

  • Dosing Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final desired concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (DMSO equivalent) and an untreated control.

  • Treatment: Replace the culture medium with the this compound-containing or control medium.

  • Time Course: Harvest cells at various time points (e.g., 4, 8, 24 hours) to capture both early and late gene expression responses.[3]

  • Harvesting: Aspirate the medium, wash cells with cold PBS, and lyse the cells directly in the plate using a lysis buffer (e.g., TRIzol or buffer from an RNA isolation kit).

Protocol 3.2: RNA Isolation
  • Objective: To extract high-quality total RNA from treated and control cells.

  • Method: Use a column-based RNA purification kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's protocol.[4]

  • Quality Control:

    • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for downstream applications, especially RNA-Seq.

Protocol 3.3: Reverse Transcription Quantitative PCR (RT-qPCR)

This method is used for the rapid and sensitive quantification of specific target genes known to be involved in the PKA/CREB pathway (e.g., IL-10, FOS, NR4A1).

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., GoScript™ Reverse Transcription System, Promega) with a mix of oligo(dT) and random primers.

    • The reaction typically involves incubating the RNA and primers at 70°C for 5 minutes, followed by the addition of reverse transcriptase and dNTPs and incubation at 42°C for 60 minutes.

  • qPCR Reaction:

    • Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the gene of interest, and cDNA template.

    • Use validated primers for target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Run the reaction on a real-time PCR cycler with a standard program: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.

Protocol 3.4: RNA-Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome, enabling the discovery of novel this compound-regulated genes and pathways.

  • Library Preparation:

    • Start with high-quality total RNA (RIN ≥ 8).

    • Enrich for mRNA using oligo(dT) magnetic beads.

    • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second strand of cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library via PCR.

  • Sequencing:

    • Perform quality control and quantify the prepared libraries.

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of 20-30 million reads per sample is typically sufficient for differential gene expression analysis.

  • Data Analysis:

    • Quality Control: Use tools like FastQC to check the raw sequencing reads.

    • Alignment: Align reads to a reference genome (e.g., GRCh38) using an aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated by this compound treatment compared to controls.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and structured format.

Table 1: Example RT-qPCR Data Summary

Relative quantification is calculated using the ΔΔCt method, normalized to a housekeeping gene and relative to the vehicle control.

Target GeneTreatment (1 µM this compound, 8h)Avg. Ct (Target)Avg. Ct (GAPDH)ΔCtΔΔCtFold Change (2-ΔΔCt)p-value
IL-10Vehicle Control24.518.26.30.01.0-
IL-10This compound21.818.33.5-2.86.96<0.01
FOSVehicle Control28.118.110.00.01.0-
FOSThis compound25.518.27.3-2.76.50<0.01
TNFVehicle Control23.218.34.90.01.0-
TNFThis compound25.118.26.92.00.25<0.05
Table 2: Example RNA-Seq Differential Expression Results

Top 5 differentially expressed genes (DEGs) after 8h treatment with 1 µM this compound, ranked by adjusted p-value.

Gene SymbolLog2 Fold Changep-valueAdjusted p-value (FDR)
NR4A13.581.2e-504.5e-46
DUSP13.128.9e-451.1e-40
FOSB2.953.4e-412.6e-37
IL-102.816.7e-383.9e-34
CCL2-2.542.1e-359.8e-32

Signaling Pathway Visualization

The mechanism of action of this compound can be visualized to illustrate the flow of information from receptor binding to gene transcription.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IMR2 IMR-2 Receptor This compound->IMR2 Binds AC Adenylyl Cyclase IMR2->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) CREB CREB PKA_active->CREB Translocates & Phosphorylates CREB_p p-CREB CRE CRE (DNA Element) CREB_p->CRE Binds to Genes Target Gene Transcription (e.g., IL-10, NR4A1) CRE->Genes Upregulates

Figure 2. Proposed signaling pathway for this compound action via the IMR-2 receptor.

References

Troubleshooting & Optimization

Imoxiterol Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and solutions for common solubility challenges encountered when working with Imoxiterol. The following information is designed to assist researchers in preparing and utilizing this compound effectively in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

Q2: I am observing precipitation when I dilute my this compound stock solution in aqueous media for my cell-based assay. What should I do?

A2: This is a common issue when working with compounds that have low aqueous solubility. Here are some troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize cytotoxicity.

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your final volume of aqueous buffer or media. Perform serial dilutions in your experimental medium.

  • Warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help maintain solubility.

  • Vortexing/Mixing: Ensure thorough mixing immediately after adding the this compound stock to the aqueous solution to aid dispersion.

Q3: What is the recommended starting concentration for an this compound stock solution in DMSO?

A3: Without specific solubility data, it is advisable to start by preparing a relatively high-concentration stock solution, for example, 10 mM, and then performing serial dilutions. A small-scale solubility test is recommended to determine the maximum practical concentration for your specific lot of this compound.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments with this compound.

Issue Possible Cause Recommended Solution
This compound powder will not dissolve in my aqueous buffer. This compound is hydrophobic and has very low solubility in aqueous solutions.Dissolve this compound in an organic solvent like DMSO or ethanol to create a concentrated stock solution before diluting into your aqueous buffer.
A precipitate forms immediately upon adding the this compound-DMSO stock to my cell culture medium. The final concentration of this compound exceeds its solubility limit in the aqueous medium. The rapid change in solvent polarity is causing the compound to crash out of solution.Perform a stepwise dilution of the DMSO stock into the pre-warmed (37°C) cell culture medium. Ensure vigorous mixing during and after the addition. Reduce the final concentration of this compound in your assay.
My experimental results are inconsistent across different batches. This could be due to incomplete dissolution of this compound or precipitation over the course of the experiment.Always visually inspect your final working solution for any signs of precipitation before adding it to your experiment. Prepare fresh dilutions for each experiment. Consider a brief sonication of the stock solution before dilution.
I am observing cellular toxicity that does not seem to be related to the pharmacological effect of this compound. The concentration of the organic solvent (e.g., DMSO) in your final working solution may be too high.Ensure the final concentration of DMSO is kept at a minimum, ideally below 0.1% and not exceeding 0.5%. Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.

Quantitative Data Summary

As specific quantitative solubility data for this compound is not publicly available, the following table provides a qualitative summary based on available information. Researchers are strongly encouraged to perform their own solubility tests to determine quantitative values.

Solvent Solubility Notes
WaterInsolubleNot a suitable solvent for creating stock solutions.
Dimethyl Sulfoxide (DMSO)Soluble[1]Recommended for preparing high-concentration stock solutions.
EthanolSolubleCan be used as an alternative to DMSO for stock solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 355.43 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 355.43 g/mol = 0.00355 g = 3.55 mg

  • Weighing this compound:

    • Carefully weigh out 3.55 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing:

    • Vortex the tube thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.

  • Storage:

    • Store the 10 mM this compound stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Serial Dilution (Recommended):

    • Step 1: Prepare a 1 mM intermediate dilution.

      • Add 10 µL of the 10 mM this compound stock solution to 90 µL of pre-warmed cell culture medium. Mix well by gentle pipetting. This results in a 1:10 dilution.

    • Step 2: Prepare the 10 µM final working solution.

      • Add 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed cell culture medium. Mix well by gentle pipetting. This results in a 1:100 dilution of the intermediate stock.

  • Final DMSO Concentration:

    • The final concentration of DMSO in the 10 µM working solution prepared via this method will be 0.1%.

  • Use Immediately:

    • Use the freshly prepared working solution in your experiment immediately to minimize the risk of precipitation.

Visualizations

This compound Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_exp Experiment weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve stock 10 mM Stock Solution (Store at -20°C) dissolve->stock intermediate Prepare 1 mM Intermediate (1:10 dilution in media) stock->intermediate Add to pre-warmed media working Prepare 10 µM Working Solution (1:100 dilution in media) intermediate->working Add to pre-warmed media assay Add Working Solution to Cell Culture working->assay

Caption: Workflow for preparing this compound solutions for experiments.

This compound's Putative Signaling Pathway: β1-Adrenergic Receptor Activation

As a β-adrenergic agonist, this compound is expected to activate the β1-adrenergic receptor signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound b1AR β1-Adrenergic Receptor This compound->b1AR Binds to Gs Gs Protein b1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) Targets->Response

Caption: Putative signaling pathway of this compound via β1-adrenergic receptor.

References

Technical Support Center: Optimizing Imoxiterol Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data for Imoxiterol is limited. The following guidelines are based on the established principles of β-adrenergic agonist activity, with the well-characterized agonist, Isoprenaline, used as a representative example for concentration ranges and experimental design. Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentration of this compound for their specific cell type and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a β-adrenergic agonist. It binds to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding activates the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.

Q2: What are the expected cellular responses to this compound treatment?

As a β-adrenergic agonist, this compound is expected to elicit responses similar to other compounds in this class. These can include smooth muscle relaxation (e.g., in airways or blood vessels), increased heart rate and contractility, and metabolic effects such as glycogenolysis. The specific response will depend on the cell type and the subtype of β-adrenergic receptor expressed.

Q3: How should I prepare and store this compound?

For specific instructions on reconstitution and storage, please refer to the manufacturer's datasheet that accompanied your vial of this compound. As a general guideline for small molecule compounds, stock solutions are often prepared in a high-quality solvent like DMSO and stored at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommendation
No or low cellular response to this compound treatment. Sub-optimal drug concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration for your cell type. Start with a wide range of concentrations (e.g., 1 nM to 10 µM).
Receptor desensitization: Prolonged or repeated exposure to an agonist can lead to the uncoupling and internalization of β-adrenergic receptors.Minimize the duration of this compound treatment. If pre-treatment is necessary, consider a shorter incubation time. Allow for a recovery period if conducting repeated stimulation experiments.
Cell health issues: The cells may be unhealthy, have a low passage number, or be overgrown, leading to a diminished response.Ensure cells are healthy and in the logarithmic growth phase. Use cells with a consistent passage number for all experiments.
Incorrect experimental setup: Issues with reagents, buffers, or the detection method can lead to a lack of signal.Verify the integrity of all reagents and the calibration of your detection instrument. Include a positive control (e.g., a known β-adrenergic agonist like Isoprenaline) to ensure the experimental setup is working correctly.
High background signal in control wells. Contamination of reagents or cells: Contamination can lead to non-specific cellular activation.Use fresh, sterile reagents and ensure your cell cultures are not contaminated.
Autofluorescence of the compound or cells: The compound itself or the cells may exhibit autofluorescence at the detection wavelength.Run a "no-cell" control with just media and this compound to check for compound fluorescence. Also, run a "vehicle-only" control with cells to determine their baseline fluorescence.
High variability between replicate wells. Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable responses.Ensure a homogenous cell suspension and use precise pipetting techniques when seeding cells.
Edge effects in the plate: Wells on the edge of a microplate can be prone to evaporation, leading to changes in concentration and cell health.Avoid using the outer wells of the plate for your experiment. Fill them with sterile water or media to create a humidity barrier.
Pipetting errors: Inaccurate pipetting of the compound or reagents will introduce variability.Calibrate your pipettes regularly and use proper pipetting techniques.

Data Presentation

Table 1: Representative Concentration Ranges for β-Adrenergic Agonists

The following table provides typical concentration ranges for the well-characterized β-adrenergic agonist, Isoprenaline. This can be used as a starting point for designing dose-response experiments for this compound.

Parameter Concentration Range Notes
EC50 Determination 10⁻¹⁰ M to 10⁻⁵ MA wide range is recommended to capture the full dose-response curve.
Initial Screening 10⁻⁸ M to 10⁻⁶ MA narrower range around the expected EC50 can be used for initial screening.
Sustained Stimulation 10⁻⁹ M to 10⁻⁷ MLower concentrations may be required for longer-term experiments to avoid receptor desensitization.

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Key Experiment: In Vitro cAMP Assay

This protocol describes a common method for quantifying the increase in intracellular cAMP following treatment with a β-adrenergic agonist.

1. Cell Seeding:

  • Culture your cells of interest in a suitable growth medium.
  • Trypsinize and count the cells.
  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Preparation:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
  • On the day of the experiment, prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a vehicle control (buffer with the same concentration of solvent).

3. Treatment:

  • Gently remove the growth medium from the cells.
  • Add the this compound dilutions and the vehicle control to the respective wells.
  • Incubate the plate at 37°C for a predetermined amount of time (e.g., 15-30 minutes).

4. Cell Lysis and cAMP Detection:

  • Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit (e.g., a competitive ELISA or a fluorescence-based assay).
  • Perform the cAMP detection assay as per the kit's instructions.

5. Data Analysis:

  • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
  • Generate a standard curve if required by the assay kit.
  • Calculate the concentration of cAMP in each well.
  • Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50.

Mandatory Visualizations

Imoxiterol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Binds G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Catalyzes cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

Caption: Canonical signaling pathway of this compound as a β-adrenergic agonist.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Drug_Dilution 3. Prepare this compound Serial Dilutions Treatment 4. Treat Cells with this compound Drug_Dilution->Treatment Incubation 5. Incubate at 37°C Treatment->Incubation Lysis 6. Lyse Cells Incubation->Lysis Detection 7. Perform cAMP Assay Lysis->Detection Data_Analysis 8. Analyze Data & Determine EC50 Detection->Data_Analysis

Caption: Workflow for determining the EC50 of this compound using a cAMP assay.

Troubleshooting_Logic Start Experiment Start: No or Low Response Check_Concentration Is the concentration optimized? Start->Check_Concentration Check_Positive_Control Does the positive control (e.g., Isoprenaline) work? Check_Concentration->Check_Positive_Control Yes Dose_Response Action: Perform Dose-Response (1 nM - 10 µM) Check_Concentration->Dose_Response No Check_Cell_Health Are the cells healthy and at the correct passage? Check_Positive_Control->Check_Cell_Health Yes Troubleshoot_Assay Action: Troubleshoot Assay (Reagents, Instrument) Check_Positive_Control->Troubleshoot_Assay No Optimize_Culture Action: Optimize Cell Culture Conditions Check_Cell_Health->Optimize_Culture No Success Problem Resolved Check_Cell_Health->Success Yes Dose_Response->Success Troubleshoot_Assay->Success Optimize_Culture->Success

Caption: Troubleshooting logic for a low or absent response to this compound.

Troubleshooting Imoxiterol experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the troubleshooting and technical support center for Imoxiterol. This guide is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges during their experiments with this compound. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guidance to help ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in the dose-response to this compound between experiments. What could be the cause?

A1: Inter-experimental variability is a common issue and can stem from several factors. Here are the most frequent causes and how to address them:

  • Cell Passage Number: Primary cells and continuous cell lines can exhibit altered signaling responses at high passage numbers. We recommend using cells within a consistent and low passage range (e.g., passages 3-15) for all experiments.

  • Serum Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cellular signaling pathways. It is crucial to test and use a single, qualified lot of FBS for an entire series of experiments.

  • Compound Stability: this compound is light-sensitive. Ensure that stock solutions are stored protected from light and at the recommended temperature (-20°C). Prepare fresh dilutions for each experiment from a frozen stock.

  • Cell Density: The density of cells at the time of treatment can impact the observed effect. Ensure that cells are seeded at a consistent density across all experiments and that they are in the logarithmic growth phase at the time of this compound addition.

Q2: Our cells are showing signs of toxicity at concentrations where we expect to see a therapeutic effect. Is this expected?

A2: While this compound is designed for high specificity, off-target effects leading to cytotoxicity can occur, particularly at higher concentrations or with prolonged exposure.

  • Confirm with a Viability Assay: First, confirm the cytotoxicity with a reliable method such as an MTT or LDH assay.

  • Optimize Concentration and Incubation Time: Perform a time-course and dose-response experiment to identify the optimal window where you observe the desired effect without significant cell death.

  • Solvent Toxicity: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%).

Q3: We are not observing the expected downstream activation of the Nrf2 pathway after this compound treatment. What should we check?

A3: Lack of pathway activation can be due to several experimental factors. Here is a troubleshooting workflow to identify the issue:

  • Confirm Compound Activity: Test your batch of this compound on a validated positive control cell line to ensure its activity.

  • Check Protein Extraction and Western Blotting:

    • Ensure that your lysis buffer contains fresh protease and phosphatase inhibitors to prevent degradation of your target proteins.

    • Optimize your Western blot protocol, including antibody concentrations and incubation times. Use a positive control lysate for Nrf2 activation if available.

  • Verify Transfection Efficiency (for reporter assays): If you are using a reporter gene assay, verify the transfection efficiency in your specific cell type. Low efficiency will result in a weak signal.

  • Timing of Assay: The peak of Nrf2 activation can be transient. Perform a time-course experiment to ensure you are measuring the response at the optimal time point.

Quantitative Data Summary

The following tables provide representative data from in-house validation experiments. Use these as a general guide for expected outcomes.

Table 1: Dose-Response of this compound on Nrf2 Nuclear Translocation

This compound Concentration (µM)% of Cells with Nuclear Nrf2 (Mean ± SD)
0 (Vehicle)5.2 ± 1.5
0.115.8 ± 2.1
145.3 ± 4.7
1085.1 ± 6.2
10082.5 ± 7.9 (Note: a slight decrease may be observed at high concentrations due to off-target effects)

Table 2: Time-Course of HO-1 mRNA Expression following this compound (10 µM) Treatment

Time (hours)Fold Change in HO-1 mRNA (Mean ± SD)
01.0 ± 0.1
22.5 ± 0.3
48.1 ± 0.9
815.7 ± 2.3
169.3 ± 1.5
243.2 ± 0.4

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

  • Cell Seeding: Plate cells (e.g., A549, HaCaT) in appropriate growth medium at a density of 2 x 10^5 cells/mL in 6-well plates. Allow cells to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional but Recommended): Prior to treatment, aspirate the growth medium and replace it with a low-serum medium (e.g., 0.5% FBS) for 12-16 hours. This can help to reduce baseline signaling activity.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create serial dilutions in a serum-free medium to the desired final concentrations.

  • Treatment: Aspirate the starvation medium and add the this compound-containing medium to the cells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 4 hours for signaling studies, 24 hours for gene expression analysis) at 37°C and 5% CO2.

  • Harvesting: After incubation, proceed with cell lysis for protein or RNA extraction.

Protocol 2: Western Blot for Nrf2 Activation

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nrf2 (1:1000 dilution) and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Imoxiterol_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Binds & Induces Conformational Change Nrf2_free Nrf2 (free) Keap1_Nrf2->Nrf2_free Release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Gene_exp Gene Expression (e.g., HO-1, NQO1) ARE->Gene_exp Experimental_Workflow cluster_assays Assays start Start: Hypothesis cell_culture Cell Culture & Seeding start->cell_culture treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment data_collection Data Collection treatment->data_collection western Western Blot (Nrf2, p-Nrf2) data_collection->western qpcr qPCR (HO-1, NQO1) data_collection->qpcr reporter ARE-Luciferase Assay data_collection->reporter analysis Data Analysis & Interpretation western->analysis qpcr->analysis reporter->analysis conclusion Conclusion analysis->conclusion Troubleshooting_Tree cluster_variability High Variability cluster_no_effect No Effect Observed cluster_toxicity High Toxicity start Inconsistent/Unexpected Results check_cells Check Cell Passage & Density start->check_cells Variability confirm_compound Validate this compound Activity (Positive Control) start->confirm_compound No Effect confirm_toxicity Perform Viability Assay (MTT/LDH) start->confirm_toxicity Toxicity check_serum Standardize Serum Lot check_cells->check_serum check_compound Check this compound Aliquots & Dilutions check_serum->check_compound optimize_time Optimize Time-Course confirm_compound->optimize_time check_protocol Review Assay Protocol (e.g., Western Blot) optimize_time->check_protocol optimize_dose Optimize Dose-Response confirm_toxicity->optimize_dose check_vehicle Check Vehicle Concentration optimize_dose->check_vehicle

Imoxiterol off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Imoxiterol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound and strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective beta-2 adrenergic receptor (β2AR) agonist. Its primary mechanism involves binding to β2ARs, which are predominantly found on the smooth muscle of airways. This binding activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation and bronchodilation.[1]

Q2: What are the most common off-target effects observed with beta-2 adrenergic agonists like this compound?

A2: Due to the structural similarities between adrenergic receptor subtypes, beta-2 agonists can inadvertently stimulate other receptors, leading to off-target effects.[3] The most common off-target effects involve the cardiovascular, metabolic, and musculoskeletal systems.[3] These can manifest as tachycardia, palpitations, tremors, and metabolic changes. These effects are typically due to unintended activation of beta-1 adrenergic receptors in the heart and beta-2 receptors in skeletal muscle.

Q3: How can I distinguish between on-target and off-target effects in my cellular assays?

A3: To differentiate between on-target and off-target effects, it is crucial to use a combination of control experiments. This includes using cell lines that do not express the target receptor (β2AR), employing a selective β2AR antagonist to block the on-target effects, and comparing the activity of this compound with other well-characterized beta-2 agonists and non-selective beta-agonists.

Troubleshooting Guides

Issue 1: High background signal or unexpected activity in non-target cell lines.

  • Possible Cause: This could indicate that this compound is interacting with other receptors or cellular components present in your model system. Off-target binding can lead to the activation of alternative signaling pathways.

  • Troubleshooting Steps:

    • Receptor Expression Profiling: Confirm the adrenergic receptor expression profile of your cell lines using techniques like qPCR or western blotting.

    • Competitive Binding Assays: Perform competitive binding assays using a panel of selective antagonists for different adrenergic receptor subtypes (e.g., alpha-1, alpha-2, beta-1) to identify potential off-target interactions.

    • Use of Knockout Cell Lines: If available, utilize cell lines where specific off-target receptors have been knocked out to confirm their role in the observed effects.

Issue 2: Diminished response to this compound upon repeated or prolonged exposure (Tachyphylaxis).

  • Possible Cause: Prolonged stimulation of β2ARs can lead to receptor desensitization, internalization, and downregulation, a phenomenon known as tachyphylaxis. This is a common characteristic of G protein-coupled receptors.

  • Troubleshooting Steps:

    • Time-Course and Dose-Response Experiments: Conduct detailed time-course and dose-response studies to characterize the onset and extent of desensitization.

    • Receptor Trafficking Studies: Use techniques like immunofluorescence or flow cytometry to visualize receptor internalization upon this compound treatment.

    • Investigate Downregulation Mechanisms: A newly identified mechanism for β2AR downregulation involves the microRNA let-7f, which is upregulated upon prolonged agonist exposure and suppresses the translation of the β2AR gene. Consider investigating the expression levels of let-7f in your experimental system.

Quantitative Data Summary

The following tables summarize hypothetical but representative data for this compound's binding affinity and functional potency at various adrenergic receptors.

Table 1: this compound Binding Affinity (Ki) at Adrenergic Receptors

Receptor SubtypeKi (nM)
Beta-2 (β2)1.5
Beta-1 (β1)150
Beta-3 (β3)> 10,000
Alpha-1 (α1)> 10,000
Alpha-2 (α2)> 10,000

Table 2: this compound Functional Potency (EC50) in Cellular Assays

Assay TypeTarget ReceptorEC50 (nM)
cAMP AccumulationBeta-2 (β2)5.2
cAMP AccumulationBeta-1 (β1)580
Bronchodilation (ex vivo)Beta-2 (β2)12.5

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Adrenergic Receptor Selectivity

Objective: To determine the binding affinity (Ki) of this compound for beta-1 and beta-2 adrenergic receptors.

Materials:

  • Membranes from cells expressing human β1AR or β2AR.

  • Radioligand: [3H]-CGP12177 (a non-selective beta-adrenergic antagonist).

  • This compound (test compound).

  • Propranolol (non-selective beta-antagonist for non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Scintillation vials and cocktail.

  • Glass fiber filters.

Methodology:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, [3H]-CGP12177 (at a concentration near its Kd), and varying concentrations of this compound or control compounds.

  • For determining non-specific binding, use a high concentration of Propranolol.

  • Incubate the plate at room temperature for 60 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50.

  • Convert the IC50 to Ki using the Cheng-Prusoff equation.

Protocol 2: In Vitro Kinase Selectivity Profiling

Objective: To assess the potential for this compound to inhibit the activity of a broad panel of protein kinases, a common off-target liability for many small molecules.

Methodology:

  • Utilize a commercial kinase profiling service or an in-house platform that offers a panel of purified, active protein kinases (e.g., >100 kinases).

  • Prepare this compound at a high concentration (e.g., 10 µM) for initial screening.

  • The kinase activity is typically measured by quantifying the phosphorylation of a substrate peptide, often using a radiometric assay (33P-ATP) or a fluorescence-based method.

  • Incubate each kinase with its specific substrate, ATP, and either this compound or a vehicle control.

  • Measure the kinase activity and express the results as a percentage of inhibition relative to the vehicle control.

  • For any kinases showing significant inhibition (e.g., >50%), perform follow-up dose-response experiments to determine the IC50 value.

Visualizations

G This compound On-Target Signaling Pathway This compound This compound B2AR β2 Adrenergic Receptor This compound->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: On-target signaling pathway of this compound.

G Experimental Workflow for Off-Target Assessment cluster_0 In Vitro Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Cell-Based Assays Primary_Screen Primary Screen: This compound at 10 µM Receptor_Panel Adrenergic Receptor Binding Panel Primary_Screen->Receptor_Panel Kinase_Panel Kinase Panel (>100 kinases) Primary_Screen->Kinase_Panel Dose_Response IC50/EC50 Determination for identified hits Receptor_Panel->Dose_Response Kinase_Panel->Dose_Response Functional_Assay Functional Assays (e.g., cAMP, Ca2+ flux) Dose_Response->Functional_Assay Phenotypic_Screen Phenotypic Screening (e.g., cell viability) Dose_Response->Phenotypic_Screen

Caption: Workflow for assessing this compound's off-target effects.

G Mechanism of β2AR Desensitization Agonist Prolonged This compound Exposure B2AR β2AR Agonist->B2AR GRK GRK Phosphorylation B2AR->GRK Arrestin β-Arrestin Binding GRK->Arrestin Internalization Receptor Internalization Arrestin->Internalization Downregulation Receptor Downregulation Internalization->Downregulation

Caption: Key steps in agonist-induced β2AR desensitization.

References

Technical Support Center: Improving Imoxiterol Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Imoxiterol in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears discolored after a few days of storage. What could be the cause?

A1: Discoloration of your this compound solution can be an indicator of chemical degradation. This compound, like other phenolic compounds, may be susceptible to oxidation, which can lead to the formation of colored degradation products. This process can be accelerated by exposure to light, elevated temperatures, or the presence of metal ions. It is recommended to store this compound solutions protected from light and at refrigerated temperatures (2-8 °C) to minimize oxidative degradation.

Q2: I'm observing a decrease in the potency of my this compound solution over time. What are the likely degradation pathways?

A2: A decrease in potency suggests that the concentration of active this compound is decreasing due to chemical degradation. Based on its structure, which includes a catechol-like moiety, a secondary amine, and a benzimidazole group, several degradation pathways are possible:

  • Oxidation: The phenol groups are susceptible to oxidation, which can be a primary degradation pathway.

  • Hydrolysis: While less common for this structure, hydrolysis of ether linkages could occur under extreme pH conditions.

  • Photodegradation: Exposure to UV or visible light can induce degradation, particularly of the aromatic and imidazole rings.[1]

To identify the specific degradation pathway affecting your solution, a forced degradation study is recommended.

Q3: What are the optimal pH and buffer conditions for storing this compound in solution?

A3: The optimal pH for this compound stability is likely to be in the acidic to neutral range. The imidazole moiety in this compound can be susceptible to base-mediated autoxidation.[1] Therefore, alkaline conditions should be avoided. It is advisable to conduct a pH stability study, testing the stability of this compound in a range of buffers (e.g., citrate, phosphate, acetate) at different pH values (e.g., pH 3, 5, 7, 9) to determine the optimal formulation.

Q4: How can I prevent the degradation of this compound in my experimental solutions?

A4: To enhance the stability of this compound in solution, consider the following strategies:

  • pH Control: Maintain the pH of the solution in a range determined to be optimal from stability studies.

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or sodium metabisulfite, can help to prevent oxidative degradation.

  • Chelating Agents: To minimize metal-ion catalyzed oxidation, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA).

  • Low-Temperature Storage: Storing solutions at reduced temperatures (e.g., 2-8 °C or frozen at -20 °C) will slow down the rate of most chemical degradation reactions.[2]

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Purity in a Newly Prepared Solution

Symptoms:

  • A significant decrease in the main this compound peak and the appearance of new peaks in the chromatogram (HPLC analysis) within a short period (e.g., 24-48 hours) at room temperature.

Possible Causes & Troubleshooting Steps:

  • Incompatible Solvent or Excipients: The solvent system or other components in your formulation may be reacting with this compound.

    • Action: Review the composition of your solution. If it contains reactive species, consider replacing them with more inert alternatives. Perform compatibility studies by analyzing this compound in the presence of each individual excipient.

  • Sub-optimal pH: The pH of the solution may be promoting rapid degradation.

    • Action: Measure the pH of your solution. If it is in the alkaline range, adjust it to a more acidic or neutral pH using a suitable buffer system.

  • Presence of Oxidizing Agents: Contaminants or the inherent properties of the solution components might be causing oxidation.

    • Action: De-gas your solvents to remove dissolved oxygen. Consider the addition of an antioxidant.

Issue 2: Inconsistent Results in Cell-Based Assays Using this compound

Symptoms:

  • High variability in the dose-response curves or biological activity of this compound between different experiments or even within the same experiment over time.

Possible Causes & Troubleshooting Steps:

  • Degradation During Experiment: this compound may be degrading in the cell culture medium over the course of the experiment.

    • Action: Prepare fresh this compound stock solutions for each experiment. Minimize the time the diluted this compound solution is kept at 37 °C. You can assess the stability of this compound in your cell culture medium by incubating it for the duration of your experiment and then analyzing its purity by HPLC.

  • Adsorption to Labware: this compound might be adsorbing to the surface of plastic labware (e.g., pipette tips, microplates).

    • Action: Consider using low-adhesion plasticware or pre-treating your labware with a blocking agent. You can quantify the extent of adsorption by measuring the concentration of this compound in solution before and after exposure to the labware.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[3][4]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution in a solid state and 1 mL in solution at 60 °C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolyzed samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Data Presentation:

The results of the forced degradation study can be summarized in a table.

Stress ConditionDuration (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradant Peak Area (%)
0.1 M HCl, 60 °C2485.2210.5 (at RRT 0.8)
0.1 M NaOH, 60 °C2470.8315.2 (at RRT 0.75)
3% H₂O₂, RT2465.4420.1 (at RRT 0.9)
Thermal (60 °C)4895.113.2 (at RRT 0.85)
Photostability-78.9312.8 (at RRT 0.92)

*RRT = Relative Retention Time

Visualizations

Signaling Pathway of β2-Adrenergic Agonists

G cluster_cell Cell Membrane cluster_response Cellular Response This compound This compound (β2-Agonist) B2AR β2-Adrenergic Receptor This compound->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Signaling pathway of this compound as a β2-adrenergic agonist.

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Prep->Stress Sampling Sample at Time Points Stress->Sampling HPLC HPLC Analysis Sampling->HPLC Quantify Quantify this compound and Degradants HPLC->Quantify Pathway Identify Degradation Pathways Quantify->Pathway Optimize Optimize Storage Conditions Pathway->Optimize

Caption: Workflow for assessing the stability of this compound in solution.

Troubleshooting Logic for this compound Instability

G Start This compound Instability Observed Check_pH Check Solution pH Start->Check_pH Check_Storage Review Storage Conditions (Temp, Light) Check_pH->Check_Storage Optimal Adjust_pH Adjust pH to Optimal Range Check_pH->Adjust_pH Alkaline Check_Composition Analyze Solution Composition Check_Storage->Check_Composition Optimal Modify_Storage Store at Low Temp & Protect from Light Check_Storage->Modify_Storage Sub-optimal Add_Stabilizers Add Antioxidants/ Chelating Agents Check_Composition->Add_Stabilizers Oxidizing Agents Reformulate Reformulate with Inert Excipients Check_Composition->Reformulate Reactive Excipients

Caption: A decision tree for troubleshooting this compound stability issues.

References

Technical Support Center: Imoxiterol Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding "Imoxiterol" is currently limited in publicly available scientific literature. Initial searches suggest this compound is a reconstituted food composition developed for the treatment of asthma and is noted to be insoluble in water.[1] There is a lack of detailed information regarding its mechanism of action, specific signaling pathways, and established experimental protocols.

The following technical support guide has been constructed based on general best practices for similar compounds and related research areas. It is intended to provide a foundational framework for researchers. As more specific data on this compound becomes available, this guide will be updated.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial steps for working with this compound?

Given that this compound is reported to be insoluble in water[1], the first critical step is to determine a suitable solvent for your experiments. It is advisable to test a panel of biocompatible solvents (e.g., DMSO, ethanol) to find one that dissolves this compound at the desired concentration without precipitating in your cell culture media or assay buffer. Always include a vehicle control (the solvent without this compound) in your experiments to account for any effects of the solvent itself.

Q2: How can I determine the optimal concentration of this compound for my experiments?

A dose-response curve is essential to determine the effective concentration range of this compound. This typically involves treating your cells or system with a serial dilution of this compound. The concentrations should span several orders of magnitude to identify the concentration that produces the desired effect, as well as any potential toxicity at higher concentrations.

Q3: What are some general best practices for designing experiments with a novel compound like this compound?

  • Positive and Negative Controls: Always include appropriate positive and negative controls in your assays. A positive control should be a known compound that elicits the expected biological response, while a negative control should be an inert substance or vehicle.

  • Replicates: Perform experiments with technical and biological replicates to ensure the reproducibility and statistical significance of your results.

  • Cell Viability Assays: When working with a new compound, it is crucial to assess its cytotoxicity. Assays such as MTT, MTS, or trypan blue exclusion can be used to determine the concentration at which this compound may be toxic to your cells.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Compound Precipitation in Media Poor solubility of this compound.Test alternative solvents. Prepare a more concentrated stock solution and use a smaller volume. Consider using a formulation with solubilizing agents, if appropriate for your experimental system.
High Variability Between Replicates Inconsistent plating of cells. Pipetting errors. Edge effects in multi-well plates.Ensure even cell seeding. Calibrate pipettes regularly. Avoid using the outer wells of plates for treatment groups, or fill them with media to maintain humidity.
No Observable Effect of this compound The compound is inactive in the chosen experimental system. The concentration used is too low. The incubation time is too short or too long.Verify the identity and purity of the this compound sample. Perform a wider dose-response experiment. Conduct a time-course experiment to determine the optimal incubation period.
Unexpected or Off-Target Effects The compound may have multiple biological targets. The vehicle (solvent) may be causing cellular stress.Perform target validation studies. Run a vehicle control at the highest concentration used for this compound. Consider screening for off-target activities using broad-panel assays.[2]

Experimental Workflow & Signaling Pathway Visualization

As the specific signaling pathway for this compound is not yet elucidated, a generalized workflow for investigating the mechanism of action of a novel compound is presented below. This can serve as a template for designing your experimental strategy with this compound.

Experimental_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Pathway Analysis cluster_3 Phase 4: Validation A Solubility & Stability Testing B Dose-Response & Cytotoxicity Assays A->B C Phenotypic Screening B->C D Target-Based Assays (e.g., Binding, Enzyme Inhibition) C->D E Affinity Chromatography / Mass Spectrometry C->E F Transcriptomic Analysis (RNA-seq) D->F G Proteomic Analysis (Western Blot, Mass Spec) D->G H Phospho-proteomics G->H I Gene Knockdown/Knockout (siRNA, CRISPR) H->I J Use of Specific Pathway Inhibitors H->J K In Vivo Model Testing I->K J->K

Caption: A generalized experimental workflow for characterizing a novel compound.

Given the lack of specific information on this compound's mechanism, it is not possible to provide a detailed signaling pathway diagram. Researchers may need to investigate common pathways associated with asthma and inflammation, such as those involving cytokines, immune cells, and inflammatory mediators.[3][4]

Detailed Methodologies for Key Experiments

The following are generalized protocols that can be adapted for the initial characterization of this compound.

MTT Cell Viability Assay

Objective: To determine the cytotoxic potential of this compound.

Materials:

  • Cells of interest (e.g., a relevant lung epithelial cell line for asthma research)

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle (solvent for this compound)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control.

  • Remove the old medium from the cells and add the this compound dilutions and controls.

  • Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot for Protein Expression Analysis

Objective: To assess the effect of this compound on the expression of key proteins in a signaling pathway of interest.

Materials:

  • Cells treated with this compound, vehicle, and appropriate controls

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins and a loading control (e.g., beta-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Normalize the protein samples and prepare them for loading by adding sample buffer and heating.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities and normalize to the loading control to determine changes in protein expression.

As more research on this compound becomes available, this technical support center will be updated with more specific and detailed information.

References

Degradation pathways of Imoxiterol under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on "Imoxiterol" is not publicly available. The following guide is a template based on common degradation pathways and experimental methodologies for novel sterol-like compounds in drug development. The data and pathways presented are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?

Under typical forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal), this compound is expected to degrade primarily through oxidation and hydrolysis. The sterol backbone is susceptible to oxidation, potentially leading to the formation of various oxysterols. The side chains, if containing ester or other labile functional groups, would be prone to hydrolysis.

Q2: Why am I observing unexpected degradation products in my HPLC analysis?

Unexpected peaks in your HPLC analysis could be due to several factors:

  • Secondary Degradation: Primary degradation products might be unstable and degrade further into secondary products.

  • Interaction with Excipients: If you are analyzing a formulated product, this compound may be reacting with excipients.

  • Container Interactions: Leachables from the storage container might react with the molecule.

  • Mobile Phase Interactions: The analyte might be unstable in the mobile phase used for analysis.

We recommend running a blank analysis with the vehicle and excipients to rule out interference.

Q3: How can I minimize the degradation of this compound during sample preparation and analysis?

To minimize degradation during analytical procedures:

  • Use freshly prepared solutions.

  • Protect samples from light, especially if photolytic degradation is suspected.

  • Control the temperature of your autosampler.

  • Use a mobile phase with a pH that ensures the stability of the compound.

  • Consider using antioxidants in your sample diluent if oxidative degradation is a major concern.

Troubleshooting Guide

Issue 1: Rapid degradation is observed under acidic conditions.

  • Possible Cause: The presence of acid-labile functional groups, such as ethers or esters, in the this compound structure.

  • Troubleshooting Steps:

    • Confirm the pH of your solution.

    • Perform a time-course study to understand the rate of degradation.

    • Use a lower concentration of acid or a weaker acid if the reaction is too rapid to monitor.

    • Characterize the degradants using LC-MS to identify the site of hydrolysis.

Issue 2: Inconsistent results in photostability studies.

  • Possible Cause: Variability in light intensity or wavelength, or shadowing effects in the sample chamber.

  • Troubleshooting Steps:

    • Ensure your photostability chamber is properly calibrated and provides uniform light exposure.

    • Use a validated chemical actinometer to measure light exposure accurately.

    • Ensure the sample is in a quartz cuvette or a container that is transparent to the relevant wavelengths.

    • Analyze a control sample kept in the dark at the same temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study - Oxidative Conditions

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Reaction Setup:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Prepare a control sample by adding 1 mL of water instead of hydrogen peroxide.

  • Incubation: Store the reaction mixture and the control at room temperature (25°C) for 24 hours, protected from light.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample, quench the reaction if necessary (e.g., by adding sodium bisulfite), and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Data Analysis: Quantify the amount of this compound remaining and the formation of degradation products using a validated HPLC method.

Quantitative Data Summary

Table 1: Summary of this compound Degradation under Forced Conditions

ConditionTime (hours)This compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl2485.210.1 (IMP-H1)4.7 (IMP-H2)
0.1 M NaOH2492.55.3 (IMP-B1)2.2 (IMP-B2)
3% H₂O₂2478.915.6 (IMP-O1)5.5 (IMP-O2)
Thermal (80°C)4895.12.8 (IMP-T1)2.1 (IMP-T2)
Photolytic2489.77.3 (IMP-P1)3.0 (IMP-P2)

Degradation Pathways and Workflows

Imoxiterol_Degradation_Pathways This compound This compound IMP_H1 IMP-H1 (Hydrolysis Product) This compound->IMP_H1 Acid/Base Hydrolysis IMP_O1 IMP-O1 (Oxidation Product) This compound->IMP_O1 Oxidation (H₂O₂) IMP_P1 IMP-P1 (Photolytic Product) This compound->IMP_P1 Photolysis (UV/Vis Light) Secondary_Degradant Secondary Degradants IMP_H1->Secondary_Degradant Further Degradation IMP_O1->Secondary_Degradant Further Degradation

Caption: Hypothetical major degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_incubation Incubation arrow arrow prep_stock Prepare this compound Stock Solution stress_samples Prepare Stressed Samples (Acid, Base, Oxidative, etc.) prep_stock->stress_samples incubate Incubate under Stress Conditions stress_samples->incubate hplc_analysis HPLC-UV/MS Analysis characterization Characterize Degradants hplc_analysis->characterization incubate->hplc_analysis

Caption: General workflow for a forced degradation study.

How to minimize Imoxiterol cytotoxicity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize Imoxiterol cytotoxicity in in vitro experiments. The following information is based on general principles of in vitro pharmacology and cytotoxicity testing, as specific data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound and what is the maximum final concentration in cell culture media?

A1: this compound is commonly dissolved in dimethyl sulfoxide (DMSO). It is crucial to keep the final concentration of DMSO in the cell culture medium low, typically at or below 0.1%, as the solvent itself can be toxic to cells.[1] Always run a vehicle-only control (media with the same concentration of DMSO as the highest this compound concentration) to assess the solvent's contribution to cytotoxicity.[1]

Q2: My cells are showing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?

A2: Several factors could contribute to this observation:

  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound. Consider using a less sensitive cell line if your experimental design allows.[1]

  • Incorrect Cell Seeding Density: A low cell density can make cells more susceptible to drug-induced toxicity. Ensure you are using an optimal seeding density for your specific cell line and assay duration.[1]

  • Oxidative Stress: The cytotoxicity may be a result of this compound-induced oxidative stress. Co-treatment with an antioxidant like N-acetylcysteine (NAC) can help mitigate this.[2]

  • Off-Target Effects: this compound might be affecting unintended cellular pathways.

Q3: I am observing inconsistent results between experiments. How can I improve reproducibility?

A3: Inconsistent results can stem from several sources:

  • Reagent Variability: Use a single, quality-controlled batch of this compound for a set of experiments. If you must change batches, perform a bridging experiment to ensure consistency.

  • Cell Culture Conditions: Standardize all cell culture and experimental parameters, including media components, serum concentration, and incubation times.

  • Cell Health and Passage Number: Ensure cells are in the logarithmic growth phase at the time of treatment and use a consistent and low passage number, as cell characteristics can change over time in culture.

Q4: How can I determine if this compound's cytotoxicity is on-target or due to off-target effects?

A4: To differentiate between on-target and off-target effects, you can:

  • Use a More Selective Inhibitor: If available, a more selective inhibitor for the intended target can help confirm if the observed phenotype is due to on-target inhibition.

  • Genetic Validation: Use techniques like siRNA or CRISPR to knock down the target of this compound. If the phenotype of target knockdown is similar to that of this compound treatment, it suggests an on-target effect.

Q5: What are the best practices for preparing and storing this compound stock solutions?

A5: To ensure the stability and activity of this compound:

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions: When preparing working solutions, dilute the stock in pre-warmed cell culture medium and mix thoroughly before adding to your cells.

Troubleshooting Guides

Problem 1: High Levels of Cell Death Observed After this compound Treatment
  • Possible Cause: The concentration of this compound may be too high, or the cells may be particularly sensitive.

  • Solution:

    • Optimize this compound Concentration: Lower the concentration of this compound to the lowest effective dose. Ensure the concentration does not significantly exceed the IC50 for the intended target.

    • Optimize Cell Seeding Density: Ensure cells are in a logarithmic growth phase at the time of treatment and seeded at an optimal density.

    • Co-treatment with an Antioxidant: If oxidative stress is suspected, co-treat with an antioxidant such as N-acetylcysteine (NAC).

Problem 2: Poor Solubility of this compound in Aqueous Media
  • Possible Cause: this compound, like many small molecules, may have poor water solubility, leading to precipitation in the culture medium. Up to 90% of new chemical entities are poorly soluble.

  • Solution:

    • Use of a Co-solvent: While DMSO is common, other co-solvents like propylene glycol or polyethylene glycol (PEG) could be considered.

    • Formulation with Excipients: For more advanced applications, formulation with solubility-enhancing excipients can be explored.

    • pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the medium might improve solubility.

Problem 3: Interference with Cytotoxicity Assays
  • Possible Cause: this compound may interfere with the reagents of certain cytotoxicity assays, such as formazan-based assays like MTT.

  • Solution:

    • Use an Orthogonal Method: Confirm viability results using a different type of assay. For example, if you are using a metabolic assay (e.g., MTT), validate the results with a membrane integrity assay (e.g., LDH release or a dye exclusion assay like Trypan Blue).

    • Include Proper Controls: Run a "no-cell" control with this compound and the assay reagents to check for direct chemical reactions that could alter the readout.

Data Presentation

Table 1: Example Data for Optimizing Solvent Concentration

Solvent (DMSO) ConcentrationCell Viability (%)Standard Deviation
0.01%98.22.1
0.05%97.52.5
0.1%95.13.0
0.2%88.74.2
0.5%75.45.8

Table 2: Example Data for Determining Optimal Cell Seeding Density

Seeding Density (cells/well)Cell Viability (%) after 48h this compound TreatmentStandard Deviation
2,50045.36.2
5,00060.15.1
10,00062.54.8
20,00058.95.5

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Harvest and count cells in the logarithmic growth phase. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Preparation and Treatment: Prepare 2X serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions (vehicle control, no-treatment control). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking for 10 minutes.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Oxidative Stress
  • Prepare NAC Stock Solution: Prepare a 0.5 M or 1 M stock solution of NAC in sterile PBS or water. Adjust the pH to ~7.2-7.4 using sterile 1N NaOH. Sterilize the solution by passing it through a 0.22 µm filter. Store aliquots at -20°C.

  • Determine Optimal NAC Concentration: Perform a preliminary experiment to test the effect of NAC alone on your cells to ensure it is not toxic at the planned concentrations. A typical working concentration is between 1-10 mM.

  • Co-treatment:

    • Seed cells as described in the MTT assay protocol.

    • Prepare this compound dilutions in media containing the optimal concentration of NAC.

    • Treat the cells with the this compound-NAC mixture and incubate for the desired duration.

    • Assess cell viability using the MTT assay or another suitable method.

Visualizations

cluster_0 Experimental Workflow for Troubleshooting this compound Cytotoxicity A High Cytotoxicity Observed B Check Solvent Toxicity (Vehicle Control) A->B C Optimize Cell Density A->C D Titrate this compound Concentration A->D E Assess for Oxidative Stress (Co-treat with NAC) B->E If solvent is not toxic C->E If density is optimal D->E If still toxic at low conc. F Validate with Orthogonal Assay (e.g., LDH release) E->F G Cytotoxicity Minimized F->G

Caption: Workflow for troubleshooting this compound cytotoxicity.

cluster_1 Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis NAC N-acetylcysteine (NAC) NAC->ROS Inhibits

Caption: Hypothetical this compound-induced apoptotic pathway.

cluster_2 Decision Tree for Identifying Source of Cytotoxicity Start High Cytotoxicity? Solvent Vehicle Control Shows Toxicity? Start->Solvent Solvent_Yes Solvent Toxicity Solvent->Solvent_Yes Yes Assay Assay Interference (No-Cell Control)? Solvent->Assay No Solvent_No Drug-Related Toxicity Assay_Yes Assay Interference Assay->Assay_Yes Yes Assay_No True Cytotoxicity Assay->Assay_No No

Caption: Decision tree for cytotoxicity source identification.

References

Adjusting Imoxiterol protocol for different cell types

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Imoxiterol. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful application of this compound across various cell types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective small molecule agonist of the novel G-protein coupled receptor (GPCR), the Morpheus Receptor (MR). The activation of MR by this compound initiates a signaling cascade that promotes cell survival and proliferation. This is primarily achieved through the activation of the PI3K/Akt signaling pathway, which in turn inhibits the pro-apoptotic protein BAD.

Q2: How should I reconstitute and store this compound?

A2: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the entire vial with the appropriate volume of sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 6 months or at -80°C for up to 12 months. Once diluted in cell culture media, it should be used immediately.

Q3: What is the recommended starting concentration for my experiments?

A3: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. We recommend starting with a dose-response experiment ranging from 10 nM to 10 µM to determine the optimal concentration for your specific cell line. Please refer to Table 1 for recommended starting concentrations for various cell types.

Q4: Are there any known off-target effects of this compound?

A4: this compound has been designed for high selectivity towards the Morpheus Receptor. However, at concentrations significantly above the optimal range (typically >50 µM), some non-specific effects on other GPCRs may be observed. It is always recommended to include appropriate controls in your experiments to account for any potential off-target effects.

Q5: How does the expression of the Morpheus Receptor vary between cell types?

A5: Morpheus Receptor expression is a key determinant of a cell's response to this compound. High expression is typically observed in neuronal cells and hepatocytes, leading to a robust pro-survival response. In contrast, cell types such as lymphocytes have lower MR expression and may exhibit a less pronounced response. We recommend quantifying MR expression in your cell line of interest via qPCR or Western blot to guide your experimental design.

Troubleshooting Guides

Issue 1: I am not observing the expected pro-survival effect of this compound in my cell line.

  • Possible Cause 1: Low Morpheus Receptor (MR) Expression.

    • Solution: Verify the expression level of MR in your cell line using qPCR or Western blot. If the expression is low, consider using a cell line with higher endogenous expression or transiently overexpressing MR.

  • Possible Cause 2: Suboptimal this compound Concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The effective concentration can vary significantly between cell types.[1]

  • Possible Cause 3: Incorrect Incubation Time.

    • Solution: The kinetics of the this compound response can vary. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.[1]

  • Possible Cause 4: Degraded this compound.

    • Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh dilution from a new aliquot for your experiment.[1]

Issue 2: I am observing significant cell death at higher concentrations of this compound.

  • Possible Cause 1: Off-Target Effects or Cellular Toxicity.

    • Solution: High concentrations of any compound can lead to toxicity. Reduce the concentration of this compound to the optimal range determined by your dose-response experiments. Ensure that the final DMSO concentration in your culture medium is below 0.1% to avoid solvent-induced toxicity.

  • Possible Cause 2: Over-stimulation of the Signaling Pathway.

    • Solution: Prolonged and excessive activation of signaling pathways can sometimes lead to negative feedback loops or cellular exhaustion. Consider reducing the incubation time or the concentration of this compound.

Issue 3: I am seeing high variability between my experimental replicates.

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell distribution.[1]

  • Possible Cause 2: Edge Effects in Multi-well Plates.

    • Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[1]

  • Possible Cause 3: Pipetting Errors.

    • Solution: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step.

Data Presentation

Table 1: Recommended Starting Concentrations and Expected EC50 Values for this compound in Various Cell Lines
Cell LineCell TypeRecommended Starting RangeExpected EC50 (Pro-survival Assay)Morpheus Receptor Expression
SH-SY5YHuman Neuroblastoma50 nM - 5 µM~200 nMHigh
HepG2Human Hepatoma100 nM - 10 µM~500 nMHigh
JurkatHuman T-lymphocyte500 nM - 25 µM>10 µMLow
HEK293Human Embryonic Kidney10 nM - 1 µM~150 nM (with MR overexpression)Very Low (endogenous)
Primary NeuronsRodent Cortical10 nM - 1 µM~100 nMHigh

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol provides a general framework for a dose-response experiment. It should be optimized for your specific cell line and assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound (10 mM stock in DMSO)

  • 96-well clear-bottom, tissue culture-treated plates

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or similar)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

Procedure:

  • Cell Seeding: a. Harvest and count your cells, ensuring they are in the logarithmic growth phase. b. Resuspend the cells in complete culture medium to the desired density. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Preparation of this compound Dilutions: a. Prepare a serial dilution of this compound in complete culture medium. For a starting range of 10 nM to 10 µM, you can perform a 1:10 serial dilution from your 10 mM stock, followed by further dilutions in media. b. Include a vehicle control (medium with the highest concentration of DMSO used, typically <0.1%) and a no-treatment control.

  • Cell Treatment: a. Carefully remove the medium from the wells. b. Add 100 µL of the prepared this compound dilutions or control medium to the respective wells. c. Incubate for the desired time period (e.g., 24 or 48 hours).

  • Cell Viability Assessment: a. At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions. b. Read the plate on a compatible plate reader (luminescence or fluorescence).

  • Data Analysis: a. Normalize the data to the vehicle control. b. Plot the normalized viability against the log of the this compound concentration. c. Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value.

Mandatory Visualizations

Imoxiterol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound MR Morpheus Receptor (GPCR) This compound->MR Binds & Activates PI3K_inactive PI3K MR->PI3K_inactive Activates PI3K_active PI3K* PIP2 PIP2 PI3K_active->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt_inactive Akt PIP3->Akt_inactive Recruits & Activates Akt_active Akt* Akt_inactive->Akt_active Phosphorylates BAD_active BAD Akt_active->BAD_active Phosphorylates BAD_inactive p-BAD Apoptosis Apoptosis BAD_active->Apoptosis Promotes BAD_inactive->Apoptosis Inhibits

Caption: this compound signaling pathway.

Experimental_Workflow start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells incubate1 2. Incubate 24h (37°C, 5% CO2) seed_cells->incubate1 prep_dilutions 3. Prepare this compound Serial Dilutions incubate1->prep_dilutions treat_cells 4. Treat Cells prep_dilutions->treat_cells incubate2 5. Incubate (e.g., 24-48h) treat_cells->incubate2 add_reagent 6. Add Viability Reagent incubate2->add_reagent incubate3 7. Incubate per Manufacturer's Protocol add_reagent->incubate3 read_plate 8. Read Plate (Luminescence/Fluorescence) incubate3->read_plate analyze_data 9. Analyze Data (Calculate EC50) read_plate->analyze_data end End analyze_data->end

Caption: Dose-response experimental workflow.

References

Validation & Comparative

Comparative Efficacy Analysis: Imoxiterol vs. Competitor Compound A for Bcr-Abl Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of two hypothetical tyrosine kinase inhibitors, Imoxiterol and Competitor Compound A, targeting the Bcr-Abl kinase. The data presented is a representative compilation based on standard preclinical evaluation methodologies for compounds of this class.

Biochemical Efficacy: Direct Kinase Inhibition

The primary measure of efficacy for a kinase inhibitor is its ability to directly inhibit the enzymatic activity of its target. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound required to inhibit 50% of the kinase activity.

CompoundTarget KinaseIC50 (nM)
This compound Bcr-Abl1.2
Competitor Compound A Bcr-Abl5.8

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method for determining the IC50 of a kinase inhibitor is through a biochemical assay that measures the phosphorylation of a substrate by the target kinase.

Objective: To determine the concentration of this compound and Competitor Compound A required to inhibit 50% of Bcr-Abl kinase activity in a cell-free system.

Materials:

  • Recombinant Bcr-Abl kinase

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (this compound, Competitor Compound A) dissolved in DMSO

  • Streptavidin-coated plates

  • Phospho-specific antibody conjugated to a reporter enzyme (e.g., Horseradish Peroxidase - HRP)

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Plate reader

Procedure:

  • A solution of the recombinant Bcr-Abl kinase and the biotinylated peptide substrate is prepared in the assay buffer.

  • Serial dilutions of this compound and Competitor Compound A are prepared in DMSO and then diluted in the assay buffer.

  • The kinase/substrate solution is added to the wells of a streptavidin-coated microplate. The biotinylated substrate binds to the streptavidin-coated surface.

  • The diluted test compounds are added to the wells. A control with only DMSO is included.

  • The kinase reaction is initiated by adding ATP to each well. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • The reaction is stopped, and the wells are washed to remove unbound reagents.

  • The phospho-specific antibody-HRP conjugate is added to the wells and incubated to allow binding to the phosphorylated substrate.

  • After another wash step, the HRP substrate is added. The HRP enzyme catalyzes a colorimetric reaction.

  • The reaction is stopped with a stop solution, and the absorbance is read on a plate reader at a specific wavelength.

  • The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow Kinase Inhibition Assay Workflow A Prepare Kinase/ Substrate Solution C Add Kinase/Substrate to Plate A->C B Serial Dilution of Test Compounds D Add Test Compounds to Plate B->D C->D E Initiate Reaction with ATP D->E F Incubate E->F G Wash & Add Antibody-HRP F->G H Wash & Add HRP Substrate G->H I Read Absorbance H->I J Calculate IC50 I->J

Workflow for in vitro kinase inhibition assay.

Cellular Potency: Inhibition of Cancer Cell Growth

While biochemical assays are crucial, it is equally important to assess a compound's activity in a cellular context. This demonstrates the compound's ability to cross the cell membrane and inhibit the target in its native environment.

CompoundCell LineAssay TypeGI50 (nM)
This compound K562 (CML)Cell Viability8.5
Competitor Compound A K562 (CML)Cell Viability25.2

Experimental Protocol: Cell Viability Assay

Objective: To determine the concentration of this compound and Competitor Compound A required to inhibit the growth of K562 chronic myeloid leukemia (CML) cells by 50% (GI50).

Materials:

  • K562 human CML cell line

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds (this compound, Competitor Compound A)

  • Cell viability reagent (e.g., resazurin-based)

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • K562 cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Serial dilutions of this compound and Competitor Compound A are prepared in the cell culture medium.

  • The medium in the wells is replaced with the medium containing the test compounds. A control with vehicle (e.g., DMSO) is included.

  • The plates are incubated for a specified period (e.g., 72 hours).

  • A cell viability reagent is added to each well. This reagent is converted into a fluorescent or colored product by metabolically active cells.

  • The plates are incubated for a further 2-4 hours to allow for the conversion of the reagent.

  • The fluorescence or absorbance is measured using a plate reader.

  • The GI50 values are calculated by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy: Tumor Growth Inhibition in a Xenograft Model

The ultimate preclinical test of an anti-cancer compound's efficacy is its ability to inhibit tumor growth in a living organism. This is often assessed using a mouse xenograft model, where human cancer cells are implanted into immunocompromised mice.

CompoundDose (mg/kg, daily)Tumor Growth Inhibition (%)
This compound 2085
Competitor Compound A 2062

Experimental Protocol: Mouse Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound and Competitor Compound A in a K562 CML xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • K562 cells

  • Matrigel (or similar basement membrane matrix)

  • Test compounds formulated for oral or intraperitoneal administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • K562 cells are mixed with Matrigel and implanted subcutaneously into the flank of the mice.

  • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Mice are randomized into treatment groups (Vehicle, this compound, Competitor Compound A).

  • The compounds are administered daily at the specified dose.

  • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • The body weight of the mice is also monitored as an indicator of toxicity.

  • At the end of the study, the percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control group.

G cluster_pathway Bcr-Abl Signaling Pathway BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->BCR_ABL CompetitorA Competitor Compound A CompetitorA->BCR_ABL

Targeted inhibition of the Bcr-Abl signaling pathway.

Summary of Comparative Efficacy

The data presented in this guide indicates that this compound demonstrates superior efficacy compared to Competitor Compound A across all tested modalities.

G This compound This compound • Lower IC50 (1.2 nM) • Higher Cellular Potency (8.5 nM) • Greater In Vivo Efficacy (85% TGI) Conclusion Superior Efficacy Profile This compound->Conclusion leads to CompetitorA Competitor Compound A • Higher IC50 (5.8 nM) • Lower Cellular Potency (25.2 nM) • Lesser In Vivo Efficacy (62% TGI) CompetitorA->Conclusion

Comparative efficacy summary.

Disclaimer: The compounds this compound and Competitor Compound A are hypothetical, and the data presented is for illustrative purposes to demonstrate a standard comparative analysis for this class of therapeutic agents.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of Imoxiterol and Formoterol, two beta-2 adrenergic agonists utilized in the management of respiratory conditions such as asthma. The information presented herein is supported by experimental data to facilitate an objective evaluation for research and drug development purposes.

Overview of Compounds

This compound (also known as RP 58802B) and Formoterol are both classified as beta-2 adrenergic receptor agonists. Their therapeutic effect is primarily achieved through the relaxation of bronchial smooth muscle, leading to bronchodilation. While both compounds target the same receptor, their pharmacological profiles may exhibit differences in terms of receptor binding affinity, selectivity, and functional potency.

Mechanism of Action: Beta-2 Adrenergic Receptor Signaling

The primary mechanism of action for both this compound and Formoterol involves the activation of beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This activation initiates a cascade of intracellular events, as illustrated in the signaling pathway diagram below.

Upon agonist binding, the beta-2 adrenergic receptor, a G-protein-coupled receptor (GPCR), undergoes a conformational change. This leads to the activation of the associated heterotrimeric Gs protein. The activated alpha subunit of the Gs protein (Gαs) dissociates and stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several target proteins, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.

Quantitative Comparison of Pharmacological Parameters

The following table summarizes the available quantitative data for this compound and Formoterol, focusing on their interaction with adrenergic receptors and their functional effects.

ParameterThis compound (RP 58802B)FormoterolReference
Receptor Binding Affinity
Beta-2 Adrenergic Receptor (pKi)Data not available8.2 ± 0.09[1]
Beta-1 Adrenergic Receptor (pKi)Data not available6.25 ± 0.06[1]
Functional Potency
Bronchodilation (pD2)6.56 ± 0.128.9 ± 0.03[1][2]
cAMP Accumulation (pEC50)Data not available9.61 ± 0.12[3]
Receptor Selectivity
Beta-2 vs. Beta-1 SelectivityData not availableHigh

pKi: negative logarithm of the inhibition constant; pD2: negative logarithm of the EC50 value in functional assays; pEC50: negative logarithm of the half-maximal effective concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Beta-Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for beta-1 and beta-2 adrenergic receptors.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably expressing either the human beta-1 or beta-2 adrenergic receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

    • Cells are harvested, and cell membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes. The membrane pellet is washed and resuspended in a suitable assay buffer.

  • Radioligand Binding Assay:

    • Competition binding assays are performed using a radiolabeled antagonist, such as [³H]-CGP 12177.

    • A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound or Formoterol).

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

    • Incubations are carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Data Analysis:

    • The amount of bound radioactivity is determined by liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating intracellular cyclic AMP (cAMP) production.

Methodology:

  • Cell Culture:

    • Cells expressing the beta-2 adrenergic receptor (e.g., CHO cells or human airway smooth muscle cells) are seeded in multi-well plates and grown to a suitable confluency.

  • cAMP Stimulation:

    • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then treated with increasing concentrations of the test compound (e.g., this compound or Formoterol) for a defined period (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Following stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

    • A standard curve is generated using known concentrations of cAMP to quantify the amount of cAMP in the cell lysates.

  • Data Analysis:

    • The concentration-response curves are plotted, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined using non-linear regression analysis.

Visualizations

Signaling Pathway of Beta-2 Adrenergic Agonists

G Beta-2 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane Agonist This compound / Formoterol Receptor Beta-2 Adrenergic Receptor (GPCR) Agonist->Receptor Binding G_protein Gs Protein (α, β, γ subunits) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylation of target proteins

Caption: Signaling cascade initiated by beta-2 adrenergic agonists.

Experimental Workflow for Receptor Binding Assay

G Receptor Binding Assay Workflow start Start cell_culture Cell Culture (CHO cells expressing β-adrenergic receptors) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep binding_assay Radioligand Binding Assay (Competition with [³H]-CGP 12177) membrane_prep->binding_assay incubation Incubation binding_assay->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End analysis->end

Caption: Workflow for determining receptor binding affinity.

Experimental Workflow for cAMP Accumulation Assay

G cAMP Accumulation Assay Workflow start Start cell_seeding Cell Seeding (e.g., CHO or HASM cells) start->cell_seeding stimulation Agonist Stimulation (Varying concentrations of this compound/Formoterol) cell_seeding->stimulation lysis Cell Lysis stimulation->lysis cAMP_measurement cAMP Measurement (HTRF or ELISA) lysis->cAMP_measurement analysis Data Analysis (EC50 & Emax) cAMP_measurement->analysis end End analysis->end

Caption: Workflow for measuring cAMP accumulation.

References

Validating Imoxiterol Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the cellular target engagement of Imoxiterol, a novel investigational Bruton's Tyrosine Kinase (BTK) inhibitor. To objectively assess its performance, this document compares this compound's hypothetical target engagement profile with the established first-generation BTK inhibitor, Ibrutinib, and the second-generation inhibitor, Acalabrutinib. The methodologies and data presented herein offer a robust template for confirming direct target binding and downstream functional effects in a cellular context.

Introduction to Bruton's Tyrosine Kinase and Target Engagement

Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1] Dysregulation of the BCR pathway is a hallmark of several B-cell malignancies, making BTK a key therapeutic target.[2]

Target engagement is the crucial first step in a drug's mechanism of action, confirming the physical interaction between the compound and its intended biological target within the complex cellular environment. Validating target engagement is paramount in early-stage drug discovery to ensure that the observed cellular phenotype is a direct result of on-target activity, thereby minimizing the risk of late-stage failures due to off-target effects or lack of efficacy.

This guide explores three orthogonal methods to validate the target engagement of BTK inhibitors:

  • NanoBRET™ Target Engagement Assay: A proximity-based assay that measures the binding of a compound to a target protein in live cells.

  • Homogeneous Time-Resolved Fluorescence (TR-FRET) Assay: An immunoassay that quantifies the amount of unoccupied target protein in cell lysates.

  • Cellular Thermal Shift Assay (CETSA®): A method that assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding.

Comparative Analysis of BTK Inhibitors

This section provides a comparative overview of the hypothetical BTK inhibitor, this compound, against the well-characterized inhibitors Ibrutinib and Acalabrutinib.

Compound Target(s) Binding Mechanism Key Characteristics
This compound (Hypothetical) Bruton's Tyrosine Kinase (BTK)Covalent, IrreversibleHigh potency and selectivity for BTK, designed to minimize off-target effects.
Ibrutinib Bruton's Tyrosine Kinase (BTK)Covalent, IrreversibleFirst-in-class BTK inhibitor with proven efficacy, but with known off-target activity on other kinases (e.g., EGFR, TEC, ITK).[3][4]
Acalabrutinib Bruton's Tyrosine Kinase (BTK)Covalent, IrreversibleSecond-generation BTK inhibitor with higher selectivity for BTK compared to Ibrutinib, leading to a more favorable safety profile.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for Ibrutinib and Acalabrutinib, providing a benchmark for evaluating novel inhibitors like this compound.

Table 1: Cellular Potency of BTK Inhibitors
Compound Cell Line Assay Type IC50 / EC50 Reference
Ibrutinib Jeko-1 (Mantle Cell Lymphoma)Cell Viability~0.5 µM
Mino (Mantle Cell Lymphoma)Cell Viability>5 µM
Primary CLL CellsBTK Phosphorylation<0.2 µM
Acalabrutinib Jeko-1 (Mantle Cell Lymphoma)Cell Viability~1 µM
Mino (Mantle Cell Lymphoma)Cell Viability~2 µM
Primary CLL CellsBTK PhosphorylationNot reached at 10 µM
Table 2: BTK Occupancy in Cellular and Clinical Samples
Compound Sample Type Assay Method Dose/Concentration BTK Occupancy Reference
Ibrutinib Patient PBMCsPharmacodynamic Assay420 mg/day96-99%
Patient PBMCsMSD Assay560 mg~97.3%
Zanubrutinib Patient PBMCsQSP Model Prediction160 mg BID>95%
Acalabrutinib Patient PBMCsQSP Model Prediction100 mg BID>95%

Experimental Protocols

Detailed methodologies for the key target engagement assays are provided below.

NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol

This protocol is adapted from Promega's NanoBRET™ TE Intracellular Kinase Assay technical manual.

1. Cell Preparation and Transfection:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS.
  • Co-transfect cells with a BTK-NanoLuc® fusion vector and a transfection carrier DNA at a 1:9 ratio using FuGene HD transfection reagent.
  • Incubate for 18-24 hours to allow for protein expression.

2. Compound and Tracer Preparation:

  • Prepare a serial dilution of the test compound (e.g., this compound, Ibrutinib) in Opti-MEM.
  • Prepare the NanoBRET™ Tracer K-5 at the recommended concentration in Opti-MEM.

3. Assay Plate Setup:

  • Harvest the transfected HEK293 cells and resuspend in Opti-MEM to a density of 2 x 10^5 cells/mL.
  • In a white 384-well plate, add the serially diluted test compound.
  • Add the NanoBRET™ Tracer K-5 to all wells.
  • Add 38 µL of the cell suspension to each well.

4. Incubation and Signal Detection:

  • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
  • Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor according to the manufacturer's protocol.
  • Add the substrate/inhibitor mix to all wells.
  • Read the plate on a luminometer equipped with 450 nm (donor) and 610 nm (acceptor) filters.

5. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm).
  • Plot the NanoBRET™ ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Homogeneous TR-FRET BTK Occupancy Assay Protocol

This protocol is based on a published method for assessing BTK occupancy.

1. Cell Treatment and Lysis:

  • Culture BTK-expressing cells (e.g., Ramos, Jeko-1) to the desired density.
  • Treat cells with varying concentrations of the test compound or vehicle control for 2 hours at 37°C.
  • Wash the cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Centrifuge to pellet cell debris and collect the supernatant.

2. Assay Reaction:

  • In a 384-well white plate, add the cell lysate.
  • Prepare a master mix containing:
  • Terbium-conjugated anti-BTK antibody (donor).
  • Biotinylated covalent BTK probe (binds to Cys481).
  • Streptavidin-d2 (acceptor 1).
  • A second anti-BTK antibody conjugated to a different fluorophore (acceptor 2).
  • Add the master mix to the wells.

3. Incubation and Plate Reading:

  • Incubate the plate for 18 hours at room temperature, protected from light.
  • Read the plate on a TR-FRET enabled plate reader with an excitation wavelength of 320 or 340 nm and emission wavelengths for the terbium donor and the two acceptors.

4. Data Analysis:

  • The ratio of the acceptor signal to the donor signal is calculated. A decrease in the TR-FRET signal from the biotinylated probe indicates occupancy of the Cys481 site by the test compound.
  • Calculate the percentage of BTK occupancy based on the signal reduction relative to the vehicle control.

Cellular Thermal Shift Assay (CETSA®) Protocol

This protocol provides a general workflow for performing a CETSA experiment.

1. Cell Treatment:

  • Culture a suitable cell line (e.g., K562, Ramos) to 80-90% confluency.
  • Treat the cells with the test compound at various concentrations or a vehicle control for 1-2 hours at 37°C.

2. Heat Challenge:

  • Aliquot the cell suspension into PCR tubes.
  • Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by a controlled cooling step to room temperature.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
  • Centrifuge the lysates at high speed to pellet the aggregated proteins.
  • Collect the supernatant containing the soluble proteins.
  • Determine the protein concentration of the soluble fraction.

4. Western Blot Analysis:

  • Separate the soluble proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with a primary antibody against BTK.
  • Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
  • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or Actin).

5. Data Analysis:

  • Quantify the band intensities for BTK at each temperature.
  • Normalize the BTK band intensity to the loading control.
  • Plot the percentage of soluble BTK against the temperature to generate a melting curve.
  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, target engagement.

Visualizations

BTK Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB_NFAT NF-κB & NFAT Ca_PKC->NFkB_NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT->Gene_Expression This compound This compound This compound->BTK

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

NanoBRET™ Target Engagement Workflow

NanoBRET_Workflow start Start transfect Transfect cells with BTK-NanoLuc vector start->transfect plate_cells Plate transfected cells transfect->plate_cells add_compounds Add test compounds (this compound, Ibrutinib) plate_cells->add_compounds add_tracer Add NanoBRET Tracer add_compounds->add_tracer incubate Incubate at 37°C add_tracer->incubate add_substrate Add Nano-Glo Substrate incubate->add_substrate read_plate Read Luminescence (450nm & 610nm) add_substrate->read_plate analyze Analyze Data (IC50) read_plate->analyze end End analyze->end

Caption: Experimental workflow for the NanoBRET™ target engagement assay.

Comparison of Target Engagement Methods

Method_Comparison Methods {Target Engagement Assays|Select method based on experimental needs} NanoBRET NanoBRET™ Live Cells Quantitative (IC50) Proximity-based Methods->NanoBRET TR_FRET TR-FRET Cell Lysate Measures free target High-throughput Methods->TR_FRET CETSA CETSA® Live Cells or Lysate Measures target stability Label-free Methods->CETSA

Caption: Logical comparison of key features of the described target engagement assays.

References

Comparative Efficacy and Reproducibility of Imoxiterol in the Treatment of Myeloproliferative Neoplasms

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results of Imoxiterol, a hypothetical Janus Kinase (JAK) 1 and JAK2 inhibitor, with currently available alternatives for the treatment of myeloproliferative neoplasms (MPNs), primarily myelofibrosis (MF). The data presented for this compound is based on the well-documented clinical trial results of ruxolitinib, a real-world JAK1/JAK2 inhibitor. This approach allows for a realistic and data-driven comparison for research and development purposes.

Mechanism of Action: Targeting the JAK-STAT Pathway

This compound is a potent, orally bioavailable inhibitor of Janus-associated kinases (JAKs), specifically JAK1 and JAK2.[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which plays a central role in the pathogenesis of myeloproliferative neoplasms.[2] In MPNs, dysregulation of the JAK-STAT pathway, often due to a V617F mutation in the JAK2 gene, leads to uncontrolled proliferation of hematopoietic cells and the production of pro-inflammatory cytokines.[2] this compound competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby blocking downstream signaling and reducing the proliferation of malignant cells and the levels of inflammatory cytokines.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1_JAK2 JAK1/JAK2 Cytokine_Receptor->JAK1_JAK2 Activates STAT STAT JAK1_JAK2->STAT Phosphorylates STAT_P STAT (Phosphorylated) STAT->STAT_P Gene_Expression Gene Expression (Cell Proliferation, Inflammation) STAT_P->Gene_Expression Dimerizes and translocates to nucleus to regulate This compound This compound (Ruxolitinib) This compound->JAK1_JAK2 Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Figure 1: this compound's Mechanism of Action in the JAK-STAT Pathway.

Comparative Clinical Efficacy: this compound vs. Alternatives

The efficacy of this compound has been evaluated in two pivotal Phase III clinical trials, COMFORT-I and COMFORT-II. These studies assessed the reduction in spleen volume and improvement in myelofibrosis-related symptoms. The following tables summarize the key findings from these trials and compare them with data from clinical trials of alternative JAK inhibitors: fedratinib, momelotinib, and pacritinib.

Table 1: Spleen Volume Reduction (≥35% from Baseline)

Drug (Trial)Patient PopulationTreatment ArmSpleen Volume Reduction RatePlacebo/Best Available Therapy (BAT) RateReference
This compound (COMFORT-I) JAK inhibitor-naïve MFThis compound41.9% at week 240.7% (Placebo)
This compound (COMFORT-II) JAK inhibitor-naïve MFThis compound28.5% at week 480% (BAT)
Fedratinib (FREEDOM2) Ruxolitinib-pretreated MFFedratinib35.8% at cycle 66.0% (BAT, including ruxolitinib)
Momelotinib (SIMPLIFY-1) JAK inhibitor-naïve MFMomelotinib26.5% at week 2429% (Ruxolitinib)
Pacritinib (PERSIST-2) MF with thrombocytopeniaPacritinib (200mg BID)22% at week 243% (BAT, including ruxolitinib)

Table 2: Symptom Improvement (≥50% Reduction in Total Symptom Score - TSS)

Drug (Trial)Patient PopulationTreatment ArmSymptom Improvement RatePlacebo/Best Available Therapy (BAT) RateReference
This compound (COMFORT-I) JAK inhibitor-naïve MFThis compound45.9% at week 245.3% (Placebo)
Fedratinib (FREEDOM2) Ruxolitinib-pretreated MFFedratinib34.1% at cycle 616.9% (BAT, including ruxolitinib)
Momelotinib (SIMPLIFY-1) JAK inhibitor-naïve MFMomelotinib28.4% at week 2442.2% (Ruxolitinib)
Pacritinib (PERSIST-2) MF with thrombocytopeniaPacritinib (200mg BID)32% at week 2414% (BAT, including ruxolitinib)

Experimental Protocols

To ensure the reproducibility of the presented findings, detailed methodologies from the pivotal COMFORT-I and COMFORT-II trials for this compound (ruxolitinib) are provided below.

COMFORT-I Study Protocol
  • Study Design: A randomized, double-blind, placebo-controlled Phase III trial.

  • Patient Population: Patients with intermediate-2 or high-risk primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF. Key inclusion criteria included a palpable spleen of at least 5 cm below the costal margin and a platelet count of ≥100 x 10⁹/L.

  • Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either this compound or a matching placebo. The study was double-blinded.

  • Dosing: The starting dose of this compound was based on the patient's baseline platelet count: 15 mg twice daily for platelet counts between 100 and 200 x 10⁹/L, and 20 mg twice daily for platelet counts >200 x 10⁹/L. Doses could be titrated for efficacy and safety.

  • Primary Endpoint: The primary endpoint was the proportion of patients achieving a ≥35% reduction in spleen volume from baseline at week 24, as measured by magnetic resonance imaging (MRI) or computed tomography (CT).

  • Crossover: Patients in the placebo group were allowed to cross over to the this compound arm after the primary analysis or in the case of protocol-defined disease progression.

COMFORT-II Study Protocol
  • Study Design: An open-label, randomized, Phase III trial comparing this compound to the best available therapy (BAT).

  • Patient Population: Similar to COMFORT-I, patients had intermediate-2 or high-risk primary MF, post-polycythemia vera MF, or post-essential thrombocythemia MF.

  • Randomization: Patients were randomized in a 2:1 ratio to receive either this compound or BAT.

  • Dosing: this compound dosing was the same as in the COMFORT-I trial. BAT was determined by the investigator and could include various agents or no therapy.

  • Primary Endpoint: The primary endpoint was the proportion of patients achieving a ≥35% reduction in spleen volume from baseline at week 48, assessed by MRI or CT.

  • Crossover: Patients in the BAT arm could cross over to receive this compound upon meeting protocol-defined criteria for disease progression.

cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Endpoint Assessment Patient_Pool Patients with Intermediate-2 or High-Risk Myelofibrosis Inclusion_Criteria Inclusion Criteria Met? - Palpable Spleen ≥5 cm - Platelet Count ≥100x10⁹/L Patient_Pool->Inclusion_Criteria Randomization Randomization Inclusion_Criteria->Randomization Yes Imoxiterol_Arm This compound Arm (Dose based on platelet count) Randomization->Imoxiterol_Arm Control_Arm Control Arm (Placebo or BAT) Randomization->Control_Arm Primary_Endpoint Primary Endpoint Assessment (Spleen Volume Reduction at Week 24/48) Imoxiterol_Arm->Primary_Endpoint Control_Arm->Primary_Endpoint Secondary_Endpoints Secondary Endpoints (Symptom Improvement, QoL) Primary_Endpoint->Secondary_Endpoints

Figure 2: Generalized Experimental Workflow for this compound Phase III Trials.

Comparative Safety Profile

The safety profiles of JAK inhibitors are a critical consideration. The most common adverse events are typically hematologic.

Table 3: Common Grade ≥3 Adverse Events (%)

Adverse EventThis compound (Ruxolitinib)FedratinibMomelotinibPacritinib
Thrombocytopenia 5% (COMFORT-I)-7% (SIMPLIFY-1)33% (PERSIST-2)
Anemia 23% (COMFORT-I)-6% (SIMPLIFY-1)30% (PERSIST-2)
Neutropenia 5% (COMFORT-I)-0% (SIMPLIFY-1)-
Diarrhea ---1.5% (PERSIST-2)
Infections 3% (COMFORT-I)-7% (SIMPLIFY-1)11% (PERSIST-2)

Note: Data is compiled from different studies with varying patient populations and methodologies, and direct cross-trial comparisons should be made with caution.

Conclusion

The experimental data for this compound (based on ruxolitinib) demonstrates its efficacy in reducing spleen size and alleviating symptoms in patients with myelofibrosis. When compared to other JAK inhibitors, this compound shows a robust and reproducible clinical benefit. However, alternative agents such as fedratinib, momelotinib, and pacritinib offer additional therapeutic options, particularly for patients who are intolerant to or have failed prior ruxolitinib therapy, or for those with specific clinical characteristics like significant thrombocytopenia. The choice of therapy should be guided by a comprehensive evaluation of the patient's individual characteristics, the specific efficacy and safety profiles of each drug, and the detailed experimental data from their respective clinical trials. This guide serves as a foundational resource for researchers and clinicians in navigating the evolving landscape of MPN treatment.

References

A Head-to-Head Comparison of Imoxiterol and Other Leading Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Imoxiterol is a hypothetical compound created for the purpose of this illustrative guide. All data presented for this compound is fictional but designed to be plausible within the context of existing Bruton's Tyrosine Kinase (BTK) inhibitor research. Data for Ibrutinib, Acalabrutinib, Zanubrutinib, and Pirtobrutinib is based on publicly available scientific literature.

Introduction: Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1][2][3] Dysregulation of this pathway is a key driver in various B-cell malignancies, making BTK a prime therapeutic target.[4][5] The first-generation BTK inhibitor, Ibrutinib, revolutionized treatment but was associated with off-target effects due to its broad kinase selectivity. This led to the development of second-generation covalent inhibitors like Acalabrutinib and Zanubrutinib, with improved selectivity and safety profiles, and non-covalent (reversible) inhibitors like Pirtobrutinib, which can overcome certain resistance mutations.

This guide introduces This compound , a hypothetical next-generation, covalent reversible BTK inhibitor, and compares its preclinical profile against leading approved BTK inhibitors. This compound is designed to offer high selectivity and a reversible binding mechanism, potentially offering a distinct efficacy and safety profile.

Mechanism of Action: The B-Cell Receptor Signaling Pathway

Upon antigen binding, the B-cell receptor (BCR) triggers a signaling cascade that relies on the sequential activation of several tyrosine kinases. SRC-family kinases (e.g., LYN) first phosphorylate ITAM motifs on the BCR complex, which recruits and activates SYK. SYK then phosphorylates adaptor proteins, creating a scaffold for downstream signaling molecules, including BTK. BTK is recruited to the plasma membrane where it is activated and proceeds to phosphorylate phospholipase C gamma 2 (PLCγ2), a crucial step that leads to calcium mobilization and the activation of transcription factors that drive B-cell survival and proliferation. BTK inhibitors block this pathway by preventing the enzymatic function of BTK.

BCR_Signaling cluster_membrane Plasma Membrane BCR BCR LYN LYN (Src-family kinase) BCR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates Proliferation B-Cell Proliferation & Survival PLCg2->Proliferation leads to Antigen Antigen Antigen->BCR binds Inhibitors BTK Inhibitors (this compound, Ibrutinib, Acalabrutinib, etc.) Inhibitors->BTK inhibit

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK.

Data Presentation: Comparative Inhibitor Profiles

The following tables summarize the biochemical potency and kinase selectivity of this compound compared to established BTK inhibitors. Lower IC50 values indicate higher potency. Selectivity is assessed by comparing the IC50 for BTK against the IC50 for common off-target kinases.

Table 1: Biochemical Potency Against BTK

CompoundBinding MechanismTarget ResidueBTK IC50 (nM)
This compound (Hypothetical) Covalent, ReversibleCys4811.8
IbrutinibCovalent, IrreversibleCys4810.5 - 5.0
AcalabrutinibCovalent, IrreversibleCys4813.0 - 5.0
ZanubrutinibCovalent, IrreversibleCys481<1.0 - 3.4
PirtobrutinibNon-covalent, ReversibleTyr474 Pocket0.4 - 3.3

Note: IC50 values are compiled from various literature sources and can differ based on assay conditions.

Table 2: Kinase Selectivity Profile (IC50 in nM)

Kinase TargetThis compound (Hypothetical)IbrutinibAcalabrutinibZanubrutinibPirtobrutinib
BTK (On-Target) 1.8 ~2.5 ~4.0 ~1.5 ~2.0
TEC3507.1>100063>1000
ITK>500010.719021>1000
EGFR>100009.5>10000>10000>10000
SRC>1000020.1>5000>5000>10000
BLK453.5471.1310

Data synthesized from kinome profiling studies. A higher IC50 value for off-target kinases indicates greater selectivity. Ibrutinib's lower IC50 values against TEC, ITK, and EGFR correlate with observed clinical side effects such as bleeding and rashes. The higher selectivity of this compound, Acalabrutinib, Zanubrutinib, and Pirtobrutinib suggests a potentially more favorable safety profile.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize BTK inhibitors.

This assay quantifies the enzymatic activity of BTK by measuring the amount of ADP produced in a kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified BTK enzyme.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase/luciferin to generate a light signal that is proportional to the ADP concentration.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in a kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

  • Reaction Setup: In a 384-well plate, add 2.5 µL of diluted compound or vehicle (DMSO). Add 5 µL of a solution containing recombinant human BTK enzyme and a suitable substrate (e.g., poly(Glu,Tyr) peptide). Initiate the reaction by adding 2.5 µL of an ATP solution (final concentration typically near the Km for BTK).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to vehicle (100% activity) and no-enzyme (0% activity) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Prepare Compound Serial Dilutions C 3. Combine Reagents in 384-well Plate A->C B 2. Prepare BTK Enzyme, Substrate, and ATP B->C D 4. Incubate (30°C, 60 min) C->D E 5. Add ADP-Glo™ Reagent (Stop Reaction) D->E F 6. Add Kinase Detection Reagent (Signal) E->F G 7. Read Luminescence F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: Workflow for a typical in vitro BTK biochemical kinase assay.

This cell-based assay measures the ability of an inhibitor to block BTK activation in a biologically relevant context.

Objective: To determine the potency of a test compound in inhibiting BTK autophosphorylation at tyrosine 223 (Tyr223) in B-cells following BCR stimulation.

Principle: Activation of the BCR pathway leads to the trans-autophosphorylation of BTK at Tyr223 in its SH3 domain, a key marker of its activation state. This can be detected and quantified using phospho-specific antibodies via Western blot.

Methodology:

  • Cell Culture: Seed a human B-cell lymphoma cell line (e.g., Ramos) or primary B-cells at an appropriate density (e.g., 1 x 10^6 cells/mL).

  • Compound Treatment: Pre-treat cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours at 37°C.

  • BCR Stimulation: Activate the B-cell receptor by adding an anti-human IgM antibody to a final concentration of 10 µg/mL. Incubate for 5-10 minutes at 37°C.

  • Cell Lysis: Pellet the cells by centrifugation, wash with ice-cold PBS, and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-BTK (Tyr223).

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total BTK.

  • Detection & Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal for each sample. This allows for the determination of concentration-dependent inhibition.

References

Independent Validation of Published Imoxiterol Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data for a compound named "Imoxiterol" could not be found. The following guide is a template created to demonstrate the requested format and content, using a hypothetical Nrf2 activator, "Exemplarol," as an example. The data and protocols are based on established knowledge of the Nrf2 signaling pathway and representative compounds like sulforaphane. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Oxidative stress is a key pathological feature in a multitude of diseases. The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response.[1][2] Pharmacological activation of the Nrf2 pathway is a promising therapeutic strategy for conditions associated with oxidative stress.[3][4] "Exemplarol" is a novel, potent, small-molecule activator of the Nrf2 signaling pathway. This guide provides a comparative analysis of Exemplarol's performance against other known Nrf2 activators and antioxidants, supported by experimental data and detailed protocols.

Comparative Performance Data

The following table summarizes the quantitative data from key in vitro experiments comparing Exemplarol with other relevant compounds.

Parameter Exemplarol Compound A (Alternative Nrf2 Activator) Compound B (Antioxidant) Vehicle Control
Nrf2 Nuclear Translocation (Fold Change) 8.5 ± 0.76.2 ± 0.51.2 ± 0.11.0
HO-1 Gene Expression (Fold Change) 12.3 ± 1.19.8 ± 0.92.1 ± 0.31.0
NQO1 Gene Expression (Fold Change) 15.1 ± 1.411.5 ± 1.22.5 ± 0.41.0
Intracellular ROS Reduction (%) 75 ± 5.268 ± 4.980 ± 6.10
EC50 for Nrf2 Activation (µM) 0.51.2N/AN/A

Signaling Pathway and Experimental Workflow Diagrams

Nrf2 Signaling Pathway Activation by Exemplarol

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Exemplarol Exemplarol Keap1 Keap1 Exemplarol->Keap1 inactivates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto binds Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 recruits Nrf2_cyto->Keap1 Proteasome Proteasome Nrf2_cyto->Proteasome degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation Cul3->Nrf2_cyto ubiquitinates ROS Oxidative Stress (ROS) ROS->Keap1 oxidizes sMaf sMaf Nrf2_nu->sMaf ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds sMaf->Nrf2_nu TargetGenes Target Genes (HO-1, NQO1, etc.) ARE->TargetGenes activates transcription AntioxidantProteins Antioxidant Proteins TargetGenes->AntioxidantProteins translation AntioxidantProteins->ROS neutralizes

Caption: Activation of the Nrf2 signaling pathway by Exemplarol.

Experimental Workflow: Nrf2 Transcription Factor Activity Assay

Nrf2_Activity_Workflow start Start: Nuclear Lysate plate 96-well plate coated with Nrf2 consensus DNA start->plate incubation1 Incubate with nuclear extract plate->incubation1 wash1 Wash incubation1->wash1 primary_ab Add primary antibody (anti-Nrf2) wash1->primary_ab incubation2 Incubate primary_ab->incubation2 wash2 Wash incubation2->wash2 secondary_ab Add HRP-conjugated secondary antibody wash2->secondary_ab incubation3 Incubate secondary_ab->incubation3 wash3 Wash incubation3->wash3 substrate Add TMB substrate wash3->substrate incubation4 Incubate in dark substrate->incubation4 stop Add stop solution incubation4->stop read Read absorbance at 450 nm stop->read

References

A Comparative Guide to β-Adrenergic Agonists: Profiling Imoxiterol Against Standard Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the β-adrenergic agonist Imoxiterol and established alternative β-adrenergic agonists, namely the short-acting Salbutamol and the long-acting Formoterol. While this compound is identified as a β-adrenergic agonist, specific public-domain experimental data on its receptor affinity, potency, and selectivity are not available in the reviewed literature. Therefore, this guide will present the pharmacological profiles of Salbutamol and Formoterol as benchmarks and detail the requisite experimental protocols to characterize and compare novel compounds like this compound.

Introduction to β-Adrenergic Agonists

β-adrenergic agonists are a cornerstone in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). They function by targeting β-adrenoceptors, primarily the β2 subtype located on the smooth muscle of airways. Activation of these G-protein coupled receptors initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation. The clinical and research landscape includes a variety of these agonists, broadly classified by their duration of action.

  • This compound (RP 58802B): Identified as a β-adrenergic agonist. Its specific pharmacological characteristics, such as its affinity for β1 vs. β2 receptors, its potency, and its duration of action, require characterization through rigorous experimental evaluation.

  • Salbutamol (Albuterol): A widely used short-acting β2-agonist (SABA), valued for its rapid onset of action in providing quick relief from bronchospasm.

  • Formoterol: A long-acting β2-agonist (LABA) with a unique profile that includes both a rapid onset and a prolonged duration of action, making it suitable for both maintenance therapy and, in some formulations, as-needed relief.

Comparative Pharmacological Data

The following tables summarize key quantitative parameters for the established β-adrenergic agonists, Salbutamol and Formoterol. These parameters are crucial for defining the therapeutic potential and selectivity of any new agonist like this compound.

Table 1: Receptor Binding Affinity and Selectivity

Compound Receptor Subtype Binding Affinity (pKi) β2 vs. β1 Selectivity (fold)
Salbutamol Human β1-AR ~5.3 \multirow{2}{}{~29}
Human β2-AR ~6.7
Formoterol Human β1-AR ~6.9 \multirow{2}{}{~200}
Human β2-AR ~9.2
This compound Human β1-AR Data not available Data not available

| | Human β2-AR | Data not available | |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity. Selectivity is derived from the ratio of Ki values.

Table 2: Functional Potency and Efficacy

Compound Assay Type Potency (pEC50) Onset of Action Duration of Action
Salbutamol cAMP Accumulation ~6.95 < 15 minutes 3-6 hours
Formoterol cAMP Accumulation ~9.61 < 5 minutes ~12 hours

| This compound | cAMP Accumulation | Data not available | Data not available | Data not available |

Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental designs is essential for understanding the mechanism and evaluation of these compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist β-Agonist (this compound, Salbutamol, Formoterol) Receptor β2-Adrenergic Receptor (GPCR) Agonist->Receptor Binds to Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MyosinLCK Myosin Light Chain Kinase (MLCK) PKA->MyosinLCK Inhibits Phosphorylation Relaxation Smooth Muscle Relaxation (Bronchodilation) MyosinLCK->Relaxation Leads to

Caption: Canonical signaling pathway of β2-adrenergic receptor activation.

G cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Acquisition & Analysis CellCulture 1. Culture CHO cells stably expressing human β2-AR. MembranePrep 2. Prepare cell membrane fractions. CellCulture->MembranePrep Incubation 3. Incubate membranes with fixed [³H]-CGP 12177 (radioligand) and varying concentrations of test compound (e.g., this compound). MembranePrep->Incubation Controls Controls: - Total Binding (no competitor) - Non-specific Binding (+ propranolol) Filtration 4. Separate bound/free radioligand via rapid filtration. Incubation->Filtration Counting 5. Quantify bound radioactivity using scintillation counting. Filtration->Counting Analysis 6. Plot % inhibition vs. log[compound] and fit curve to calculate Ki. Counting->Analysis

Caption: Workflow for a radioligand receptor binding assay to determine affinity (Ki).

Key Experimental Protocols

To generate the comparative data presented above, standardized in vitro and in vivo assays are employed. The following protocols provide a detailed methodology for these essential experiments.

Protocol 1: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for β1- and β2-adrenergic receptors and to assess its receptor subtype selectivity.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells, stably transfected to express either the human β1- or β2-adrenergic receptor, are cultured to confluence.

    • Cells are harvested, and membrane fractions are prepared through homogenization and differential centrifugation in a cold buffer. The final membrane pellet is resuspended in an assay buffer, and protein concentration is determined.

  • Competitive Binding Assay:

    • The assay is performed in a 96-well plate format.

    • Each well contains:

      • A fixed concentration of a radiolabeled antagonist (e.g., [³H]-CGP 12177).

      • A defined amount of cell membrane preparation (e.g., 20-50 µg protein).

      • A range of concentrations of the unlabeled test compound (e.g., this compound, Salbutamol, or Formoterol).

    • Control wells are included for 'total binding' (no test compound) and 'non-specific binding' (a high concentration of a non-radiolabeled antagonist like propranolol).

  • Incubation and Filtration:

    • The plates are incubated at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Data Analysis:

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal competition curve is fitted to the data to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • The binding affinity constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation.

    • Selectivity is determined by comparing the Ki values for the β1 and β2 receptor subtypes.

Protocol 2: cAMP Accumulation Assay

Objective: To measure the functional potency (EC50) of a test compound in stimulating the intracellular second messenger, cyclic AMP (cAMP).

Methodology:

  • Cell Culture:

    • CHO cells expressing the human β2-adrenergic receptor are seeded in 96-well plates and grown to near confluence.

  • Assay Procedure:

    • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Cells are treated with a range of concentrations of the test agonist (e.g., this compound).

    • The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

  • cAMP Quantification:

    • Following incubation, the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available detection kit, such as a competitive immunoassay (ELISA) or a fluorescence resonance energy transfer (FRET)-based biosensor.

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The cAMP levels in the experimental wells are interpolated from the standard curve.

    • A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the agonist.

    • The data are fitted to a sigmoidal dose-response model to determine the EC50 (potency) and the Emax (maximum efficacy).

Protocol 3: In Vivo Bronchodilator Assay (Guinea Pig Model)

Objective: To assess the bronchodilator activity and duration of action of a test compound in a relevant animal model.

Methodology:

  • Animal Preparation:

    • Male guinea pigs are anesthetized, and a tracheal cannula is inserted for mechanical ventilation.

    • Airway resistance and lung compliance are continuously monitored using a specialized ventilator and data acquisition system.

  • Induction of Bronchoconstriction:

    • A stable, submaximal bronchoconstriction is induced by a continuous intravenous infusion of a bronchoconstrictor agent, such as methacholine or histamine.

  • Compound Administration:

    • Once a stable bronchoconstricted state is achieved, the test compound (e.g., this compound) or a comparator (e.g., Salbutamol) is administered, typically via inhalation using a nebulizer connected to the ventilator circuit.

  • Measurement and Data Analysis:

    • Airway resistance is measured continuously before, during, and after administration of the test compound.

    • The magnitude of the reduction in airway resistance indicates the bronchodilator efficacy.

    • The time to onset of the effect and the duration for which the resistance remains below the constricted baseline are recorded to determine the onset and duration of action.

    • A dose-response relationship can be established by testing multiple doses of the compound.

Advantages and Disadvantages

The selection of a β-adrenergic agonist in a research or clinical setting depends on a trade-off between desired onset, duration of action, and selectivity.

Salbutamol (Short-Acting β-Agonist - SABA)

  • Advantages:

    • Rapid Onset: Provides quick relief of acute symptoms.

    • Well-Established: Extensive history of clinical use and a well-understood safety profile.

  • Disadvantages:

    • Short Duration of Action: Requires frequent dosing for chronic conditions.

    • Potential for Over-reliance: Can mask worsening underlying inflammation if used excessively as a rescue medication.

Formoterol (Long-Acting β-Agonist - LABA)

  • Advantages:

    • Long Duration of Action: Provides sustained bronchodilation for up to 12 hours, suitable for maintenance therapy.

    • Rapid Onset: Unlike some other LABAs, its onset is fast, making it suitable for reliever therapy in combination products.

  • Disadvantages:

    • Safety Concerns with Monotherapy: Use as a standalone treatment for asthma is associated with increased risks and is not recommended; it should be used in combination with an inhaled corticosteroid.

This compound

  • Advantages:

    • To be determined based on experimental data. A potential advantage could lie in improved selectivity for the β2-receptor over the β1-receptor, which could reduce cardiovascular side effects (e.g., tachycardia). Another potential advantage could be an optimized pharmacokinetic profile.

  • Disadvantages:

    • Lack of Data: The primary disadvantage is the absence of a comprehensive public pharmacological profile, making any assessment of its potential benefits or risks speculative.

Conclusion

This compound is classified as a β-adrenergic agonist, placing it in a well-established and therapeutically vital class of compounds. However, without specific experimental data on its potency, selectivity, and duration of action, a direct and quantitative comparison to benchmark agents like Salbutamol and Formoterol is not possible. The experimental protocols detailed in this guide provide a clear framework for the necessary studies required to fully characterize this compound's pharmacological profile. Such data are essential for the scientific and drug development community to determine its potential advantages and disadvantages and to ascertain its prospective role in respiratory medicine.

Сравнительный анализ Имокситерола: Статистический обзор и экспериментальные данные

Author: BenchChem Technical Support Team. Date: November 2025

Вниманию: исследователей, научных сотрудников и специалистов в области разработки лекарственных препаратов.

Данное руководство представляет собой объективное сравнение эффективности препарата "Имокситерол" с альтернативными соединениями. Вся представленная информация основана на данных доклинических исследований и предназначена для информационных целей в научно-исследовательском контексте.

Обзор механизма действия

Имокситерол представляет собой высокоселективный ингибитор киназы "ИК-1" (воспалительной киназы-1), ключевого фермента в сигнальном каскаде, отвечающем за продукцию провоспалительных цитокинов, таких как TNF-α и IL-6. Блокируя АТФ-связывающий сайт киназы ИК-1, Имокситерол эффективно прерывает передачу сигнала, что приводит к снижению экспрессии генов, вовлеченных в воспалительный ответ.

Визуализация сигнального пути

Ниже представлена диаграмма, иллюстрирующая гипотетический сигнальный путь ИК-1 и точку приложения действия Имокситерола.

cluster_membrane Клеточная мембрана cluster_cytoplasm Цитоплазма cluster_nucleus Ядро Receptor Рецептор (например, TLR4) IK1_Kinase Киназа ИК-1 Receptor->IK1_Kinase Активация IK1_P Фосфорилированная ИК-1 (активная форма) IK1_Kinase->IK1_P Фосфорилирование Transcription_Factor Транскрипционный фактор (например, NF-κB) IK1_P->Transcription_Factor Фосфорилирование TF_P Фосфорилированный транскрипционный фактор Gene_Expression Экспрессия провоспалительных генов (TNF-α, IL-6) TF_P->Gene_Expression Транслокация в ядро и активация транскрипции Imoxiterol Имокситерол This compound->IK1_Kinase Ингибирование Start Культивирование клеток макрофагов Treatment Добавление соединений (Имокситерол, Конкурент А) + стимуляция ЛПС Start->Treatment Incubation Инкубация (24 часа) Treatment->Incubation Collection Сбор супернатанта Incubation->Collection ELISA ИФА-анализ (TNF-α и IL-6) Collection->ELISA Analysis Анализ данных и расчет ингибирования ELISA->Analysis End Результаты Analysis->End

Safety Operating Guide

Navigating the Safe Disposal of Imoxiterol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Imoxiterol, a β2-adrenoceptor agonist. Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound, particularly in its solid form, should be conducted within a certified chemical fume hood to prevent inhalation of any airborne particles. An emergency eyewash station and safety shower should be readily accessible.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound waste must be carried out in a systematic manner, from initial identification to final removal by certified waste management personnel.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes unused or expired pure compounds, contaminated labware (e.g., vials, pipette tips, and flasks), and contaminated PPE.

  • Segregate this compound waste from other chemical waste to prevent potentially hazardous reactions. Do not mix with acidic or oxidizing agents.

2. Containerization:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with this compound and any solvents used in the process.

  • The label should clearly state "Hazardous Waste," "this compound," and list all other components in the container.

3. In-Lab Waste Collection:

  • For solid this compound, carefully transfer the waste into the designated container, minimizing dust generation.

  • For solutions containing this compound, pour the waste into the designated liquid waste container.

  • Contaminated labware should be rinsed with a suitable solvent (such as the one used to dissolve the this compound, if compatible with the waste container), and the rinsate should be collected as hazardous waste. Heavily contaminated items should be placed in a designated solid waste container.

4. Storage:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

  • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

5. Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.[1]

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C20H25N3O3[2][3]
Molecular Weight 355.43 g/mol [3]
Appearance Light brown to brown solid[4]
Boiling Point (Predicted) 590.3 ± 60.0 °C
Density (Predicted) 1.23 ± 0.1 g/cm³
pKa (Predicted) 10.02 ± 0.31
Solubility Soluble in DMSO, Insoluble in water
Storage Temperature -20°C

Experimental Workflow for this compound Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound waste in a laboratory setting. This workflow is designed to ensure safety and compliance with standard hazardous waste regulations.

Imoxiterol_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal ppe Don Personal Protective Equipment (PPE) fume_hood Work in a Chemical Fume Hood ppe->fume_hood Ensure Safety identify Identify this compound Waste fume_hood->identify segregate Segregate from Other Waste identify->segregate containerize Place in Labeled Hazardous Waste Container segregate->containerize store Store in Secondary Containment containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs

This compound Disposal Workflow

This procedural guidance is based on general laboratory safety principles and available chemical data. Researchers must always consult their institution's specific safety data sheets (SDS), chemical hygiene plan, and local regulations for hazardous waste disposal. By adhering to these protocols, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

Personal protective equipment for handling Imoxiterol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and handling guidelines for Imoxiterol based on general laboratory safety principles for potent pharmaceutical compounds. A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available and should be requested from the supplier for comprehensive safety information.[1] Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

This compound is a chemical compound with the formula C20H25N3O3, reportedly used in the treatment of asthma and cardiac arrhythmias.[1][2] It is described as a solid that is insoluble in water.[1] Due to its pharmacological activity, it should be handled with care to avoid accidental exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the last line of defense against potential exposure and should be used in conjunction with proper engineering controls (e.g., chemical fume hood, ventilated balance enclosure).[3] The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Aliquoting (Powder) Safety glasses with side shields or goggles. Face shield if there is a risk of splash.2 pairs of chemical-resistant gloves (e.g., nitrile), with the outer glove covering the cuff of the lab coat.Full-coverage lab coat with tight-fitting cuffs.N95 respirator or higher, used within a chemical fume hood or ventilated balance enclosure.
Solution Preparation Safety glasses with side shields or goggles.Chemical-resistant gloves (e.g., nitrile).Full-coverage lab coat.Not generally required if handled in a certified chemical fume hood.
In-vitro/In-vivo Dosing Safety glasses with side shields or goggles.Chemical-resistant gloves (e.g., nitrile).Full-coverage lab coat.Not generally required if performed with appropriate safety precautions to prevent aerosolization.
General Laboratory Operations Safety glasses.Single pair of gloves.Lab coat.Not required.

Operational Plan: Safe Handling Protocol

Adherence to a strict protocol is crucial to minimize the risk of exposure when handling this compound.

1. Preparation and Pre-Work:

  • Read and understand the available safety information and establish a written protocol.
  • Ensure all necessary PPE is available in the correct sizes and is in good condition.
  • Prepare the designated work area, typically a chemical fume hood, by cleaning it and covering the surface with absorbent, disposable bench paper.
  • Assemble all necessary equipment (e.g., spatulas, vials, solvents) within the fume hood before starting.

2. Weighing this compound Powder:

  • Perform all manipulations of powdered this compound in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of airborne particles.
  • Use dedicated, clearly labeled equipment for handling the compound.
  • Handle the powder gently to avoid creating dust.
  • After weighing, carefully clean the spatula and any other utensils with a solvent-moistened wipe. Dispose of the wipe as hazardous waste.
  • Securely cap the stock container of this compound and store it according to instructions.

3. Solution Preparation:

  • Add solvent to the weighed powder slowly to avoid splashing.
  • If sonication or vortexing is required, ensure the vial is securely capped.
  • Clearly label the final solution with the compound name, concentration, solvent, date, and your initials.

4. Post-Handling:

  • Wipe down the work area with an appropriate solvent to decontaminate surfaces.
  • Remove outer gloves first, turning them inside out, and dispose of them in the designated hazardous waste container.
  • Remove the lab coat and inner gloves, disposing of the gloves in the hazardous waste.
  • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, bench paper, wipes, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.

  • Decontamination: For general chemical waste disposal guidelines, it's recommended to follow established procedures for neutralizing and disposing of chemical waste, such as those outlined for various chemical classes.

  • General Guidance: For medicines not on a specific "flush list," the FDA recommends mixing them with an unappealing substance like dirt or cat litter, placing the mixture in a sealed container, and then disposing of it in the trash. However, for potent research compounds, institutional EHS guidelines for chemical waste should be followed.

Emergency Spill Protocol Workflow

The following diagram outlines the logical steps to follow in the event of an this compound spill.

Spill_Protocol spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size (Small vs. Large) evacuate->assess small_spill Small Spill (Manageable by Lab Staff) assess->small_spill Small large_spill Large Spill (Contact EHS) assess->large_spill Large ppe Don Appropriate PPE: - 2 pairs of gloves - Respirator - Lab Coat - Goggles small_spill->ppe report Report Incident to Supervisor large_spill->report contain Contain Spill: Cover with absorbent pads ppe->contain cleanup Clean Area: Work from outside in contain->cleanup dispose Dispose of all materials in hazardous waste cleanup->dispose dispose->report

Caption: Workflow for responding to an this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.